molecular formula C10H12N2 B175465 2-(4-Aminophenyl)-2-methylpropanenitrile CAS No. 115279-57-7

2-(4-Aminophenyl)-2-methylpropanenitrile

Cat. No.: B175465
CAS No.: 115279-57-7
M. Wt: 160.22 g/mol
InChI Key: VXDPOGVDHHJTDY-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-methylpropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDPOGVDHHJTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434817
Record name 2-(4-aminophenyl)-2-methylpropanenitrile
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115279-57-7
Record name 2-(4-aminophenyl)-2-methylpropanenitrile
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Record name 2-(4-aminophenyl)-2-methylpropanenitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Aminophenyl)-2-methylpropanenitrile physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-(4-Aminophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 115279-57-7).[1][2][3] This document is intended to be a resource for researchers, scientists, and professionals in drug development and other scientific fields who are working with or have an interest in this compound. The guide includes a detailed summary of its physical characteristics, presented in a clear tabular format for ease of reference. Additionally, it outlines general experimental protocols for the determination of key physical properties and a representative synthesis workflow.

Introduction

This compound, also known by synonyms such as 4-Amino-α,α-dimethylbenzeneacetonitrile, is a chemical intermediate with applications in organic and pharmaceutical synthesis.[1] Its molecular structure, featuring an aminophenyl group and a nitrile moiety, makes it a versatile building block for the synthesis of more complex molecules.[4] A thorough understanding of its physical properties is essential for its effective handling, storage, and application in experimental and industrial settings.

Physical and Chemical Properties

The physical and chemical properties of this compound have been compiled from various sources and are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally where high precision is required.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂[1][2][3]
Molecular Weight 160.22 g/mol [1][2][3]
Appearance Light brown to off-white solid; light yellow crystalline[1]
Boiling Point 173-174 °C (at 10 Torr)[1][5]
Density 1.055 ± 0.06 g/cm³ (Predicted)[1][5]
pKa 3.63 ± 0.10 (Predicted)[1][5]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[1][5][6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of a specific compound are often proprietary or not published in detail. However, this section outlines standard laboratory methodologies that can be employed to verify the physical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

  • Apparatus: Melting point apparatus (e.g., Vernier Melt Station), capillary tubes.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Determination of Boiling Point (at reduced pressure)

Since the boiling point is reported at a reduced pressure (10 Torr), a vacuum distillation setup is required.

  • Apparatus: Round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.

  • Procedure:

    • A sample of the compound is placed in the round-bottom flask along with boiling chips.

    • The distillation apparatus is assembled, ensuring all joints are properly sealed.

    • The system is evacuated to the desired pressure (10 Torr), as measured by the manometer.

    • The flask is heated gently. The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Synthesis of this compound

A representative synthesis involves the reduction of the corresponding nitro compound.[1]

  • Materials: 2-methyl-2-(4-nitrophenyl)propanenitrile, ethyl acetate, stannous chloride dihydrate (SnCl₂·2H₂O), aqueous sodium carbonate, anhydrous sodium sulfate.

  • Procedure:

    • 2-methyl-2-(4-nitrophenyl)propanenitrile is dissolved in ethyl acetate.

    • Stannous chloride dihydrate is added to the solution.

    • The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by techniques like TLC).

    • Upon completion, the reaction mixture is made alkaline with an aqueous solution of sodium carbonate.

    • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its nitro precursor.

Synthesis_Workflow Synthesis of this compound Start Start: 2-methyl-2-(4-nitrophenyl)propanenitrile in Ethyl Acetate Reduction Reduction: Add SnCl2·2H2O Stir at room temperature Start->Reduction Workup Aqueous Workup: 1. Alkalize with Na2CO3(aq) 2. Separate organic layer 3. Wash with water 4. Dry over Na2SO4 Reduction->Workup Purification Purification: 1. Concentrate under reduced pressure 2. Silica gel column chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

Safety Information

This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, goggles, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This technical guide provides essential physical property data and procedural outlines for this compound. The information presented is intended to support researchers and professionals in the safe and effective use of this compound in their work. For critical applications, it is recommended to verify the provided data through experimental measurement.

References

2-(4-Aminophenyl)-2-methylpropanenitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

IUPAC Name: 2-(4-aminophenyl)-2-methylpropanenitrile[1]

Chemical Structure:

Synonyms: 2-(4-Aminophenyl)-2-methylpropionitrile, Benzeneacetonitrile, 4-amino-α,α-dimethyl-[2][3] CAS Number: 115279-57-7[2][3][4] Molecular Formula: C₁₀H₁₂N₂[2][4][5] Molecular Weight: 160.22 g/mol [2][6][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance Light brown to off-white solid[2]
Boiling Point 173-174 °C (at 10 Torr)[7]
Density (Predicted) 1.055 ± 0.06 g/cm³[7]
pKa (Predicted) 3.63 ± 0.10[7]
Storage Temperature 2-8 °C under inert gas (Nitrogen or Argon)[7]

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to quinoline-based PI3K/mTOR inhibitors.[8]

Synthesis of this compound

A common synthetic route involves the reduction of the corresponding nitro compound, 2-methyl-2-(4-nitrophenyl)propanenitrile.[2]

Experimental Protocol:

  • Reaction Setup: Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL) in a suitable reaction vessel.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (3.52 g, 15.86 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Upon completion of the reaction, basify the mixture with an aqueous solution of sodium carbonate.

  • Extraction: Separate the organic layer. Wash the organic layer with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:9, v/v) to yield this compound as an oil (0.45 g, 89% yield).[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product 2_methyl_2_4_nitrophenyl_propanenitrile 2-Methyl-2-(4-nitrophenyl)propanenitrile Reduction Reduction Reaction (Stirred at RT overnight) 2_methyl_2_4_nitrophenyl_propanenitrile->Reduction SnCl2 Stannous Chloride Dihydrate (SnCl₂·2H₂O) SnCl2->Reduction EtOAc Ethyl Acetate (Solvent) EtOAc->Reduction Workup Aqueous Na₂CO₃ wash, Extraction, Drying Reduction->Workup Purification Silica Gel Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Role in Drug Development: PI3K/mTOR Pathway Inhibition

This compound serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates. Notably, it is a key precursor for the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate for various PI3K/mTOR inhibitors.[8] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in cancer.

PI3K/Akt/mTOR Signaling Pathway Diagram

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Spectroscopic Characterization Protocols

While specific experimental spectra for this compound were not available in the searched literature, the following are general protocols for obtaining key spectroscopic data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.[9][10]

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Protocol (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, this can be done via a direct insertion probe which is heated to vaporize the sample into the ion source.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons to generate a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.

  • Detection and Spectrum Generation: Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion.[2][12]

References

In-Depth Technical Guide: 2-(4-Aminophenyl)-2-methylpropanenitrile (CAS 115279-57-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of targeted therapeutics. This document details its chemical and physical properties, a detailed synthesis protocol, safety information, and its crucial role in the development of inhibitors for critical signaling pathways in cancer and other diseases.

Chemical and Physical Properties

This compound is a light yellow to light brown crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and experimental planning.

PropertyValueReference
CAS Number 115279-57-7[1][2][3]
Molecular Formula C₁₀H₁₂N₂[1][3]
Molecular Weight 160.22 g/mol [1][3]
Appearance Light brown to off-white solid[1]
Boiling Point 173-174 °C (at 10 Torr)[1][2]
Density 1.055 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 3.63 ± 0.10 (Predicted)[1][2]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[1][2]

Synthesis

The primary route for the synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-2-(4-nitrophenyl)propanenitrile. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile to this compound.

Materials:

  • 2-methyl-2-(4-nitrophenyl)propanenitrile

  • Ethyl acetate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Aqueous sodium carbonate solution

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).

  • To this solution, add stannous chloride dihydrate (3.52 g, 15.86 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction (monitor by TLC), carefully alkalize the reaction mixture with an aqueous sodium carbonate solution.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9 v/v) as the eluent.

  • The final product, this compound, is obtained as an oil with a reported yield of 89%.[1]

Synthesis Workflow

Synthesis_Workflow Precursor 2-methyl-2-(4-nitrophenyl)propanenitrile Reaction Reduction Reaction (Room Temperature, Overnight) Precursor->Reaction Solvent Ethyl Acetate Solvent->Reaction Reagent SnCl2·2H2O Reagent->Reaction Workup Aqueous Workup (Na2CO3, H2O) Reaction->Workup Purification Silica Gel Chromatography (EtOAc/Petroleum Ether) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Role in Drug Development

This compound serves as a crucial building block in the synthesis of inhibitors targeting key signaling pathways implicated in cancer and other diseases.[1] Its primary applications are in the development of PI3K/mTOR inhibitors and Menin-MLL interaction inhibitors.

Intermediate for PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. This compound is a key intermediate in the synthesis of quinoline-based PI3K/mTOR inhibitors, such as derivatives of NVP-BEZ235.[3]

The synthesis of these inhibitors typically involves the reaction of this compound with a substituted quinoline derivative, such as 6-bromo-4-chloro-3-nitroquinoline, to form a more complex intermediate.[3] This intermediate then undergoes further modifications to yield the final active pharmaceutical ingredient.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor PI3K/mTOR Inhibitor (e.g., NVP-BEZ235 derivatives) Inhibitor->PI3K Inhibitor->mTORC1 Menin_MLL_Pathway Menin Menin Complex Menin-MLL Complex Menin->Complex MLL MLL Fusion Protein MLL->Complex TargetGenes Target Gene Expression (e.g., HOXA9, MEIS1) Complex->TargetGenes Upregulation Leukemia Leukemic Transformation TargetGenes->Leukemia Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Inhibition of Interaction

References

2-(4-Aminophenyl)-2-methylpropanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Aminophenyl)-2-methylpropanenitrile

This guide provides comprehensive technical information on this compound, a biochemical reagent used in research applications.[1] It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

This compound is a cyclic cyanide containing an amine group.[1] It is also known by the synonym 4-Amino-α,α-dimethylbenzeneacetonitrile.[2] The compound is classified as a dangerous good for transportation.[1]

Quantitative Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂[1][2][3]
Molecular Weight 160.22 g/mol [1][2][3]
Boiling Point 173-174 °C (at 10 Torr)[2][4]
Density (Predicted) 1.055 ± 0.06 g/cm³[2][4]
pKa (Predicted) 3.63 ± 0.10[2][4]
Appearance Light brown to off-white solid[2]
Storage Temperature 2–8 °C under inert gas[2][4]

Experimental Protocols

A common application of this compound is as an organic and pharmaceutical intermediate.[2] The following section details a representative synthetic protocol.

Synthesis of this compound

This protocol outlines the synthesis of this compound from its nitro-substituted precursor, as described in the Journal of Medicinal Chemistry.[2]

Materials:

  • 2-methyl-2-(4-nitrophenyl)propanenitrile

  • Ethyl acetate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Aqueous sodium carbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).[2]

  • Add stannous chloride dihydrate (3.52 g, 15.86 mmol) to the solution.[2]

  • Stir the reaction mixture at room temperature overnight.[2]

  • Upon completion of the reaction, basify the mixture with aqueous sodium carbonate.[2]

  • Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.[2]

  • Concentrate the dried organic layer under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9, v/v) as the eluent to yield the final product as an oil.[2]

Visualized Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

G cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile in Ethyl Acetate add_reagent Add Stannous Chloride Dihydrate start->add_reagent stir Stir Overnight at Room Temperature add_reagent->stir basify Basify with Aqueous Sodium Carbonate stir->basify Reaction Completion extract Separate Organic Layer, Wash, and Dry basify->extract concentrate Concentrate Under Reduced Pressure extract->concentrate purify Silica Gel Column Chromatography concentrate->purify end_product 2-(4-Aminophenyl)-2- methylpropanenitrile purify->end_product Final Product

References

Spectroscopic Characterization of 2-(4-Aminophenyl)-2-methylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Aminophenyl)-2-methylpropanenitrile. Due to the limited availability of directly published spectra, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the expected spectroscopic behavior of this molecule.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₁₂N₂ Molecular Weight: 160.22 g/mol CAS Number: 115279-57-7

This compound is a bifunctional organic molecule containing a primary aromatic amine and a nitrile group. These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.7 - 6.9Doublet2HAr-H (ortho to -NH₂)
~ 7.2 - 7.4Doublet2HAr-H (meta to -NH₂)
~ 3.7 (broad)Singlet2H-NH₂
~ 1.7Singlet6H-C(CH₃)₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 146Ar-C (-NH₂)
~ 128Ar-CH (meta to -NH₂)
~ 125Ar-C (-C(CH₃)₂CN)
~ 122Nitrile Carbon (-CN)
~ 115Ar-CH (ortho to -NH₂)
~ 35Quaternary Carbon (-C(CH₃)₂)
~ 25Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions (Sample preparation: KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, DoubletN-H stretch (primary amine)
3050 - 3000MediumAromatic C-H stretch
2980 - 2940MediumAliphatic C-H stretch
~ 2240MediumC≡N stretch (nitrile)
1620 - 1580StrongN-H bend (scissoring) and Aromatic C=C stretch
1520 - 1480StrongAromatic C=C stretch
850 - 800Strongpara-disubstituted benzene C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Ionization Mode: Electron Ionization, EI)

m/zProposed Fragment Ion
160[M]⁺ (Molecular Ion)
145[M - CH₃]⁺
118[M - C(CH₃)₂]⁺
92[C₆H₅NH₂]⁺

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard. The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. The solid sample is introduced into the ion source, typically via a direct insertion probe. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of this data is recommended for definitive structural confirmation and purity assessment.

An In-depth Technical Guide to 2-(4-Aminophenyl)-2-methylpropanenitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-aminophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various biologically active compounds, most notably PI3K/mTOR inhibitors. This document covers the historical context of its plausible emergence, detailed experimental protocols for its synthesis and the synthesis of its precursor, and its role in the context of the PI3K/AKT/mTOR signaling pathway. Quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using diagrams in the DOT language.

Introduction and Historical Context

This compound (CAS No. 115279-57-7) is a substituted aminophenyl nitrile compound. While a definitive "discovery" paper pinpointing its first synthesis and characterization remains elusive in publicly accessible records, its emergence is intrinsically linked to the advancement of medicinal chemistry and the search for novel therapeutic agents. The structural motif of an aminophenyl group coupled with a nitrile functionality makes it a versatile building block in organic synthesis.

Its primary significance in the scientific literature arises from its utility as a crucial intermediate in the preparation of sophisticated molecules, particularly in the development of kinase inhibitors. The timeline of its appearance in patents and research articles suggests its synthesis was likely driven by the need for specific structural fragments in drug discovery programs of the late 20th and early 21st centuries. Its application as a precursor in the synthesis of derivatives of NVP-BEZ235, a potent dual PI3K/mTOR inhibitor, underscores its importance in the field of oncology and cell signaling research.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 115279-57-7[3]
Molecular Formula C₁₀H₁₂N₂[3]
Molecular Weight 160.22 g/mol [3]
Appearance Light brown to off-white solid[4]
Boiling Point 173-174 °C (at 10 Torr)[5]
Storage Temperature 4°C, protect from light[4]
IUPAC Name This compound[4]
InChI Key VXDPOGVDHHJTDY-UHFFFAOYSA-N[4]

Experimental Protocols

Synthesis of 2-Methyl-2-(4-nitrophenyl)propanenitrile (Precursor)

The precursor to this compound is synthesized via the methylation of 4-nitrophenylacetonitrile.

Reaction Scheme:

G reactant1 4-Nitrophenylacetonitrile product 2-Methyl-2-(4-nitrophenyl)propanenitrile reactant1->product 1. NaH, DMF 2. CH3I reactant2 Methyl Iodide (excess) reagent Base (e.g., NaH)

Caption: Synthesis of the nitro precursor.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Starting Material: To the stirred suspension, add a solution of 4-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Methylation: Cool the mixture back to 0°C and add methyl iodide (2.5 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford 2-methyl-2-(4-nitrophenyl)propanenitrile.

Synthesis of this compound

The final product is obtained through the reduction of the nitro group of its precursor.

Reaction Scheme:

G reactant 2-Methyl-2-(4-nitrophenyl)propanenitrile product This compound reactant->product Reduction reagent SnCl2·2H2O or H2/Pd-C

Caption: Synthesis of the final product.

Detailed Protocol (using Tin(II) Chloride):

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 equivalent) in ethyl acetate.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approximately 5-6 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and basify the mixture.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.[6]

Role in PI3K/AKT/mTOR Signaling Pathway

This compound is a critical building block for the synthesis of potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention for inhibitors synthesized using this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Inhibitor (e.g., NVP-BEZ235 derivative) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of compounds derived from this compound.

Conclusion

This compound, while not having a widely documented moment of discovery, has proven to be an indispensable tool in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of highly specific and potent inhibitors of critical cellular signaling pathways. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to utilize this important chemical intermediate in their research endeavors. Continued exploration of derivatives based on this scaffold holds promise for the discovery of new and improved therapeutics.

References

Potential Research Areas for 2-(4-Aminophenyl)-2-methylpropanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)-2-methylpropanenitrile is a versatile organic compound characterized by an aminophenyl group and a nitrile moiety. Its chemical structure makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the compound's properties, synthesis, and, most importantly, explores potential research avenues for its application in drug discovery and development. The primary focus will be on its established role as a key building block for kinase inhibitors and potential for the creation of novel therapeutic agents.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 115279-57-7[1][2][3]
Molecular Formula C₁₀H₁₂N₂[1][2]
Molecular Weight 160.22 g/mol [2][3]
Appearance Light yellow to light brown crystalline solid[1]
Boiling Point 173-174 °C at 10 Torr[1]
Density 1.055 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.63 ± 0.10 (Predicted)[1]
Storage Temperature 2-8 °C under inert gas[1]

Synthesis of this compound

The compound is typically synthesized from its nitro precursor, 2-methyl-2-(4-nitrophenyl)propanenitrile. A common and efficient method involves the reduction of the nitro group.

Experimental Protocol: Reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-methyl-2-(4-nitrophenyl)propanenitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).

  • Add stannous chloride dihydrate (3.52 g, 15.86 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), carefully add aqueous sodium carbonate solution to basify the mixture.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:9 v/v) as the eluent.

  • Collect the fractions containing the desired product and concentrate to yield this compound.

Established Application: Intermediate in Kinase Inhibitor Synthesis

A significant and well-documented application of this compound is its use as a key intermediate in the synthesis of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[1] A prominent example is the synthesis of NVP-BEZ235, a potent anti-cancer agent that has been evaluated in numerous clinical trials.[4][5]

Role in NVP-BEZ235 Synthesis

This compound serves as the nucleophile that displaces a leaving group on a quinoline core to form a key intermediate in the NVP-BEZ235 synthesis pathway.

G cluster_synthesis NVP-BEZ235 Synthesis A 2-(4-Aminophenyl)-2- methylpropanenitrile C 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile A->C Nucleophilic Aromatic Substitution B 6-bromo-4-chloro-3-nitroquinoline B->C

Figure 1. Role of the compound in NVP-BEZ235 synthesis.

Potential Research Areas

The established role of this compound as a scaffold for a successful clinical candidate opens up several exciting avenues for further research.

Design and Synthesis of Novel Kinase Inhibitors

The aminophenylpropanenitrile moiety can be utilized as a versatile starting point for the development of new kinase inhibitors targeting not only PI3K/mTOR but also other kinase families implicated in cancer and other diseases.

Proposed Research Workflow:

G A 2-(4-Aminophenyl)-2- methylpropanenitrile C Parallel Synthesis of Novel Derivatives A->C B Library of Heterocyclic Electrophiles B->C D Kinase Screening Panel (e.g., PI3K, mTOR, EGFR, VEGFR) C->D E Hit Identification and Lead Optimization D->E F In Vitro and In Vivo Efficacy Studies E->F

Figure 2. Workflow for novel kinase inhibitor discovery.

Experimental Protocol: Parallel Synthesis of a Derivative Library

  • In a 96-well reaction block, dispense a solution of this compound in a suitable solvent (e.g., DMSO).

  • To each well, add a different heterocyclic electrophile (e.g., substituted chloroquinolines, chloropyrimidines, etc.).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

  • Seal the reaction block and heat to an appropriate temperature (e.g., 80-120 °C) for a defined period (e.g., 12-24 hours).

  • After cooling, dilute the reaction mixtures with a suitable solvent and subject them to high-throughput purification (e.g., preparative HPLC-MS).

  • Characterize the purified compounds and submit them for biological screening.

Exploration of Other Therapeutic Targets

The structural features of this compound, including the aromatic amine and the nitrile group, suggest potential interactions with other classes of biological targets.

  • Epigenetic Modifiers: The aminophenyl group could be a starting point for the design of inhibitors of histone-modifying enzymes.

  • Metabolic Enzymes: The nitrile group can act as a hydrogen bond acceptor or a weak electrophile, potentially enabling interactions with the active sites of various metabolic enzymes.

Proposed Screening Cascade:

G A 2-(4-Aminophenyl)-2- methylpropanenitrile Derivative Library B Primary Screen: Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) A->B C Secondary Screen: Target-Based Assays (e.g., HDAC, HAT, IDH1/2) B->C D Mechanism of Action Studies C->D

Figure 3. Screening cascade for new therapeutic targets.
Investigation of Intrinsic Biological Activity

While primarily used as an intermediate, it is worthwhile to investigate any intrinsic biological activity of this compound itself, particularly in high-throughput screening campaigns. Although likely to be of low potency, any observed activity could provide valuable starting points for medicinal chemistry efforts.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Plate various cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound solutions to the cells and incubate for 72 hours.

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells in each well.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each cell line.

Conclusion

This compound is a commercially available and synthetically accessible compound with a proven track record as a key building block in the synthesis of clinically relevant kinase inhibitors. The primary opportunities for future research lie in leveraging its chemical functionality to create novel derivatives targeting a range of therapeutic targets, particularly in the field of oncology. The proposed research workflows and experimental protocols in this guide provide a solid foundation for initiating such drug discovery programs. Further exploration of its potential as a lead structure for other disease areas is also warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile, an important intermediate in organic and pharmaceutical chemistry.[1][2] The synthesis involves the reduction of the nitro group of 2-methyl-2-(4-nitrophenyl)propanenitrile.

Synthesis Protocol

The described method is a reduction of a nitro-aromatic compound to an aniline derivative using stannous chloride dihydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-methyl-2-(4-nitrophenyl)propanenitrile190.191.01.0 mmol
Stannous chloride dihydrate (SnCl₂·2H₂O)225.6315.863.52 g
Ethyl acetate88.11-20 mL
Aqueous sodium carbonate--As needed
Anhydrous sodium sulfate142.04-As needed
Water18.02-As needed
Petroleum ether--As needed
Silica gel (for column chromatography)--As needed

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 2-methyl-2-(4-nitrophenyl)propanenitrile in 20 mL of ethyl acetate.

  • Addition of Reducing Agent: To the solution, add 3.52 g (15.86 mmol) of stannous chloride dihydrate.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Upon completion of the reaction, carefully add aqueous sodium carbonate to the reaction mixture until it becomes alkaline.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the dried organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute the column with a mixture of ethyl acetate and petroleum ether (1:9, v/v).[1]

  • Product Characterization: The final product, this compound, is obtained as an oil with a reported yield of 89% (0.45 g).[1]

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Workflow

Synthesis_Workflow A Dissolve Starting Material in Ethyl Acetate B Add Stannous Chloride Dihydrate A->B C Stir at Room Temperature Overnight B->C D Alkalize with Aqueous Sodium Carbonate C->D E Extract with Ethyl Acetate D->E F Wash with Water E->F G Dry over Anhydrous Sodium Sulfate F->G H Concentrate under Reduced Pressure G->H I Purify by Column Chromatography H->I J 2-(4-Aminophenyl)-2- methylpropanenitrile (Oil) I->J

Caption: Workflow for the synthesis of this compound.

References

Applications of 2-(4-Aminophenyl)-2-methylpropanenitrile in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenyl)-2-methylpropanenitrile has emerged as a critical building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent kinase inhibitors. Its structural motif is particularly prevalent in the development of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, a class of therapeutics with significant promise in oncology. This document provides detailed application notes on the utility of this compound, protocols for its incorporation into advanced pharmaceutical compounds, and an overview of the biological assays used to evaluate these molecules.

Introduction

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. This compound provides a versatile scaffold for the synthesis of molecules that target key kinases within this pathway. Notably, it is a pivotal precursor in the synthesis of NVP-BEZ235 and its analogs, which are potent dual PI3K/mTOR inhibitors. The aminophenyl group allows for the construction of the core heterocyclic systems of these inhibitors, while the dimethylpropanenitrile moiety can influence solubility, metabolic stability, and binding interactions within the kinase active site.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a foundational intermediate for the synthesis of PI3K/mTOR inhibitors. It is instrumental in the construction of the quinoline and imidazo[4,5-c]quinoline core structures found in many potent inhibitors.

Synthesis of PI3K/mTOR Inhibitors

This compound is a key reactant in the synthesis of advanced intermediates for PI3K/mTOR inhibitors like NVP-BEZ235. A common synthetic route involves the reaction of this compound with a substituted quinoline derivative, such as 6-bromo-4-chloro-3-nitroquinoline, to form a key precursor.[1] This intermediate then undergoes further cyclization and functionalization to yield the final active pharmaceutical ingredient. The synthetic method can be optimized to produce various derivatives of NVP-BEZ235, allowing for the exploration of structure-activity relationships.[1]

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of NVP-BEZ235, a prominent dual PI3K/mTOR inhibitor whose synthesis can utilize this compound as a starting material. This data is essential for understanding the potency of the final compounds.

CompoundTargetIC50 (nM)Cell Line(s)Reference(s)
NVP-BEZ235PI3Kα (p110α)4Various Cancer[2]
NVP-BEZ235PI3Kβ (p110β)75Various Cancer[2]
NVP-BEZ235PI3Kδ (p110δ)5Various Cancer[2]
NVP-BEZ235PI3Kγ (p110γ)7Various Cancer[2]
NVP-BEZ235mTOR21Various Cancer[2]

Experimental Protocols

Protocol 1: Synthesis of a Quinoline Intermediate using this compound

This protocol outlines a key step in the synthesis of NVP-BEZ235 precursors.

Materials:

  • This compound

  • 6-bromo-4-chloro-3-nitroquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • To this mixture, add a solution of 6-bromo-4-chloro-3-nitroquinoline (1.0 eq) in anhydrous DMF dropwise over 30 minutes.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired quinoline intermediate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PI3K Alpha Enzyme Inhibition Assay

This protocol describes a method to determine the IC50 value of a test compound against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound or vehicle (DMSO) to the appropriate wells.

  • Prepare a mixture of PI3Kα enzyme and PIP2 substrate in kinase assay buffer.

  • Add the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Viability (MTT) Assay

This assay determines the effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, U87MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3][4][5][6]

Protocol 4: Western Blot Analysis of PI3K Pathway Phosphorylation

This protocol is used to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[7]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with the test compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative change in protein phosphorylation.[8][9][10][11]

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition by NVP-BEZ235 Analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound -derived Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Synthesis_Workflow Start 2-(4-Aminophenyl)-2- methylpropanenitrile Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Reagent 6-bromo-4-chloro- 3-nitroquinoline Reagent->Reaction1 Intermediate Quinoline Intermediate Reaction1->Intermediate Reaction2 Further Cyclization & Functionalization Intermediate->Reaction2 Final_Product PI3K/mTOR Inhibitor (e.g., NVP-BEZ235 analog) Reaction2->Final_Product

Caption: General synthetic workflow for PI3K/mTOR inhibitors.

Bioassay_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Synthesis Synthesize Inhibitor from This compound Kinase_Assay In Vitro Kinase Assay (e.g., PI3Kα) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Synthesis->Cell_Viability Western_Blot Western Blot for Pathway Modulation Synthesis->Western_Blot IC50_determination Determine IC50 Value Kinase_Assay->IC50_determination Cellular_IC50 Determine Cellular IC50 Cell_Viability->Cellular_IC50 Phospho_Analysis Analyze Protein Phosphorylation Western_Blot->Phospho_Analysis

Caption: Experimental workflow for inhibitor evaluation.

References

Application Notes and Protocols: The Use of 2-(4-Aminophenyl)-2-methylpropanenitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Aminophenyl)-2-methylpropanenitrile as a versatile intermediate in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols for the synthesis of a key precursor for advanced PI3K/mTOR inhibitors and discusses its potential application in the synthesis of the anti-androgen drug, Bicalutamide. Furthermore, relevant biological signaling pathways are visualized to provide context for the therapeutic targets of the final drug products.

Chemical Properties and Synthesis of the Intermediate

This compound is a light yellow crystalline solid with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol . It serves as a valuable building block in organic synthesis due to the presence of a reactive primary amine and a nitrile group on a stable phenyl ring structure.

A common synthetic route to this compound involves the reduction of its nitro precursor, 2-methyl-2-(4-nitrophenyl)propanenitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methyl-2-(4-nitrophenyl)propanenitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).

  • Add stannous chloride dihydrate (3.52 g, 15.86 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction, alkalize the mixture with aqueous sodium carbonate solution.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9, v/v) as the eluent.

  • The final product, this compound, is obtained as an oil.[1]

Quantitative Data:

ParameterValueReference
Starting Material2-methyl-2-(4-nitrophenyl)propanenitrile[1]
Reducing AgentStannous chloride dihydrate[1]
SolventEthyl acetate[1]
Reaction TimeOvernight[1]
Yield89%[1]

Application in the Synthesis of PI3K/mTOR Inhibitors

This compound is a key intermediate in the synthesis of quinoline-based inhibitors of the PI3K/mTOR signaling pathway, such as derivatives of NVP-BEZ235. The following protocol details the synthesis of a crucial precursor, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile.

Experimental Protocol: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Materials:

  • 6-bromo-4-chloro-3-nitroquinoline

  • This compound

  • Acetic acid

Procedure:

  • In a reaction flask, stir a mixture of 6-bromo-4-chloro-3-nitroquinoline (3.22 g, 11.2 mmol) in 100 mL of acetic acid for 1 hour at room temperature.

  • Add this compound (2.44 g, 12.3 mmol) dropwise to the solution.

  • Reflux the reaction mixture for 1 hour.

  • After cooling, filter the mixture and dry the filter cake to obtain the product as a yellow solid.[2]

Quantitative Data:

ParameterValueReference
Starting Material 16-bromo-4-chloro-3-nitroquinoline[2]
Starting Material 2This compound[2]
SolventAcetic acid[2]
Reaction Time1 hour (reflux)[2]
Yield50%[2]

Experimental Workflow:

G cluster_synthesis Synthesis of NVP-BEZ235 Intermediate A 6-bromo-4-chloro-3-nitroquinoline C Reaction Mixture in Acetic Acid A->C B This compound B->C D Reflux (1h) C->D Heat E Filtration and Drying D->E F 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile E->F

Caption: Workflow for the synthesis of a key PI3K/mTOR inhibitor intermediate.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3] NVP-BEZ235 and its derivatives are dual inhibitors that target both PI3K and mTOR.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates NVP_BEZ235 NVP-BEZ235 Derivatives NVP_BEZ235->PI3K Inhibits NVP_BEZ235->mTORC1 Inhibits NVP_BEZ235->mTORC2 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of NVP-BEZ235 derivatives.

Potential Application in the Synthesis of Bicalutamide

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell growth and survival. Bicalutamide acts as a competitive antagonist at the androgen receptor.

G cluster_pathway Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Promotes Bicalutamide Bicalutamide Bicalutamide->AR Blocks Binding

Caption: Simplified Androgen Receptor signaling pathway and the antagonistic action of Bicalutamide.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The provided protocols and data demonstrate its successful application in the preparation of precursors for potent PI3K/mTOR inhibitors. While its use in the synthesis of Bicalutamide is plausible, further research is required to establish a definitive and optimized experimental protocol. The visualization of the relevant signaling pathways provides a clear understanding of the therapeutic rationale for the drugs derived from this important intermediate.

References

Application Notes and Protocols for 2-(4-Aminophenyl)-2-methylpropanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-aminophenyl)-2-methylpropanenitrile as a versatile building block for the synthesis of various medicinally important heterocyclic compounds. Detailed protocols for the synthesis of tetrazoles, 1,2,4-triazoles, and benzothiazoles are presented, along with quantitative data and workflow diagrams.

Synthesis of 5-Substituted-1H-Tetrazoles

Application Notes:

The nitrile functionality of this compound serves as an excellent precursor for the synthesis of 5-substituted-1H-tetrazoles. The most common and efficient method is the [2+3] cycloaddition reaction with an azide source, typically sodium azide, often facilitated by a catalyst.[1][2] Tetrazole rings are recognized as bioisosteres of carboxylic acids, making them valuable pharmacophores in drug discovery.[2] Derivatives of tetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[1][3]

Experimental Protocol: Synthesis of 5-(4-(2-cyanopropan-2-yl)phenyl)-1H-tetrazole

This protocol is adapted from the synthesis of 5-phenyl-1H-tetrazole.[4][5]

  • Materials:

    • This compound

    • Sodium Azide (NaN₃)

    • Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst like Zinc Bromide (ZnBr₂)

    • Dimethylformamide (DMF)

    • Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

    • Add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents) to the solution.

    • Heat the reaction mixture to 100-140 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with dilute HCl to a pH of approximately 2-3. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

ProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Ref.
5-Phenyl-1H-tetrazoleBenzonitrileNaN₃, NH₄ClDMF12024~88[5]
5-Phenyl-1H-tetrazoleBenzonitrileNaN₃, CuSO₄·5H₂ODMSO140198[4]

Workflow Diagram:

Tetrazole_Synthesis start This compound reagents NaN₃, NH₄Cl DMF start->reagents reaction [2+3] Cycloaddition reagents->reaction workup Acidification (HCl) Extraction (EtOAc) reaction->workup product 5-(4-(2-cyanopropan-2-yl)phenyl)-1H-tetrazole workup->product

Caption: Synthetic pathway for 5-substituted-1H-tetrazoles.

Synthesis of 1,2,4-Triazoles

Application Notes:

The nitrile group of this compound can be utilized to construct 1,2,4-triazole rings. A common method involves the reaction of the nitrile with hydrazine or its derivatives.[6] 1,2,4-triazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8][9]

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol is based on a general method for the synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides.[6]

  • Materials:

    • This compound

    • An appropriate acid hydrazide (e.g., benzhydrazide)

    • Potassium Carbonate (K₂CO₃)

    • n-Butanol

  • Procedure:

    • To a mixture of this compound (2 equivalents) and potassium carbonate (0.5 equivalents) in n-butanol, add the acid hydrazide (1 equivalent).

    • Stir the reaction mixture at 160 °C for the required time, monitoring by TLC.

    • After completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data:

ProductStarting NitrileStarting HydrazideBaseSolventTemp. (°C)Yield (%)Ref.
3,5-Diaryl-1,2,4-triazolesAryl NitrilesAryl HydrazidesK₂CO₃n-BuOH16060-90[6]

Workflow Diagram:

Triazole_Synthesis start This compound + Acid Hydrazide reagents K₂CO₃ n-Butanol start->reagents reaction Condensation/ Cyclization reagents->reaction workup Solvent Removal Extraction reaction->workup product 3,5-Disubstituted-1,2,4-triazole workup->product

Caption: Synthetic pathway for 1,2,4-triazoles.

Synthesis of 2-Substituted-Benzothiazoles

Application Notes:

This compound can be used to synthesize benzothiazoles through two main pathways. The first involves the direct reaction of the nitrile group with 2-aminothiophenol.[10] The second utilizes the amino group for the construction of the benzothiazole core, for example, by reaction with carbon disulfide or by the oxidative cyclization of a thiourea derivative. Benzothiazole derivatives are of significant interest due to their wide range of pharmacological activities, including antitumor, antimicrobial, and antifungal properties.[11][12][13]

Experimental Protocol 1: From Nitrile and 2-Aminothiophenol

This protocol is based on the condensation of nitriles with 2-aminothiophenol.[10]

  • Materials:

    • This compound

    • 2-Aminothiophenol

    • A suitable catalyst (e.g., a copper salt)

    • A high-boiling solvent (e.g., toluene, xylene)

  • Procedure:

    • In a reaction vessel, combine this compound (1 equivalent), 2-aminothiophenol (1-1.2 equivalents), and the catalyst.

    • Add the solvent and heat the mixture to reflux for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired 2-substituted benzothiazole.

Experimental Protocol 2: From the Amino Group and Carbon Disulfide

  • Materials:

    • This compound

    • Carbon Disulfide (CS₂)

    • A base (e.g., piperidine)

    • An ortho-dihaloarene (e.g., o-dichlorobenzene) as solvent and reactant or a suitable ortho-haloaniline.[14]

  • Procedure:

    • Dissolve this compound in a suitable solvent.

    • Add carbon disulfide and a base.

    • If starting from an ortho-haloaniline, heat the mixture to promote cyclization.

    • Work-up involves solvent removal and purification of the product by chromatography or recrystallization.

Quantitative Data:

ProductStarting Material 1Starting Material 2MethodYield (%)Ref.
2-Arylbenzothiazoles2-AminothiophenolAryl AldehydesCondensation87-95[10]
2-Substituted Benzothiazoles2-AminothiophenolNitrilesCu-catalyzedGood[14]

Workflow Diagram:

Benzothiazole_Synthesis cluster_0 Route 1: From Nitrile Group cluster_1 Route 2: From Amino Group start1 This compound reagents1 2-Aminothiophenol Catalyst start1->reagents1 reaction1 Condensation reagents1->reaction1 product 2-Substituted-benzothiazole reaction1->product start2 This compound reagents2 CS₂ or Isothiocyanate + Cyclization agent start2->reagents2 reaction2 Thiourea formation & Cyclization reagents2->reaction2 reaction2->product

Caption: Synthetic pathways for 2-substituted-benzothiazoles.

References

Application Notes & Protocols for the Quantification of 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following analytical methods are provided as illustrative examples based on established techniques for structurally similar aromatic amines and nitriles. These methods have not been specifically validated for 2-(4-Aminophenyl)-2-methylpropanenitrile and must be fully validated by the end-user to ensure accuracy, precision, and compliance with relevant regulatory guidelines.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). As a potential process-related impurity or starting material, its accurate quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides detailed protocols for the determination of this compound in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

A summary of the typical performance characteristics for the described analytical methods is presented below. These values are representative of what can be expected for the analysis of aromatic amines and nitriles and should be established for this compound during method validation.

Table 1: Typical Quantitative Data for HPLC-UV/MS Method

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Typical Quantitative Data for GC-MS Method (with derivatization)

ParameterTypical Value
Linearity Range0.05 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.015 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 5%

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (RP-HPLC-UV/MS)

This method is suitable for the quantification of this compound in active pharmaceutical ingredients (APIs) and finished pharmaceutical products.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • API or finished product to be tested

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source can be coupled for enhanced specificity and sensitivity.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 240 nm

4. Mass Spectrometry Conditions (if applicable)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Mode: Full scan (m/z 50-500) or Selected Ion Recording (SIR) for the protonated molecule [M+H]⁺ of this compound (C10H12N2, MW: 160.22; [M+H]⁺: m/z 161.11).

5. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Solution (for API): Accurately weigh about 100 mg of the API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture. Further dilute as necessary to fall within the calibration range.

  • Sample Solution (for Finished Product): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of the API into a 100 mL volumetric flask. Add approximately 70 mL of 50:50 acetonitrile/water, sonicate for 15 minutes, and then dilute to volume with the same solvent. Mix well and filter through a 0.45 µm syringe filter before analysis.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Acetonitrile/Water weigh_std->dissolve_std dilute_std Prepare Calibration Curve Standards dissolve_std->dilute_std hplc_system HPLC System dilute_std->hplc_system Inject Standards weigh_sample Weigh API or Formulation dissolve_sample Dissolve/Extract with Acetonitrile/Water weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Filter dissolve_sample->filter_sample filter_sample->hplc_system Inject Samples separation C18 Column Separation hplc_system->separation detection UV (240 nm) & MS Detection separation->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Analyte in Sample detection->quantification calibration->quantification

Caption: HPLC-UV/MS workflow for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is highly sensitive and selective, particularly for trace-level analysis of this compound. Derivatization of the primary amine group is recommended to improve chromatographic peak shape and thermal stability.

1. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • API or finished product to be tested

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Autosampler for automated injections.

3. GC-MS Conditions

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • MS Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

4. Sample Preparation and Derivatization

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with ethyl acetate to cover the desired concentration range (e.g., 0.05 - 50 µg/mL).

  • Sample Solution: Prepare a sample solution in ethyl acetate as described in the HPLC method, with a final concentration suitable for derivatization.

  • Derivatization Protocol:

    • Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

5. Data Analysis

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Construct a calibration curve using the peak areas of the derivatized standards.

  • Quantify the analyte in the derivatized samples using the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Standards in Ethyl Acetate dry_down Evaporate to Dryness prep_std->dry_down prep_sample Prepare Sample in Ethyl Acetate prep_sample->dry_down add_reagents Add Pyridine & BSTFA dry_down->add_reagents heat Heat at 70°C for 30 min add_reagents->heat gcms_system GC-MS System heat->gcms_system Inject Derivatized Samples separation DB-5ms Column Separation gcms_system->separation detection Mass Spectrometric Detection separation->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Derivatized Analyte detection->quantification calibration->quantification

Caption: GC-MS with derivatization workflow.

Method Validation Considerations

Both methods presented should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Application Notes and Protocols for 2-(4-Aminophenyl)-2-methylpropanenitrile in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)-2-methylpropanenitrile is a versatile bifunctional molecule incorporating a nucleophilic aromatic amine and a reactive nitrile group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its application as a key intermediate in the synthesis of kinase inhibitors, specifically those targeting the PI3K/Akt/mTOR signaling pathway, highlights its significance in modern drug discovery. These application notes provide an overview of the key reaction mechanisms involving this compound, detailed experimental protocols for its utilization, and a summary of relevant quantitative data.

Key Reaction Mechanisms

This compound can undergo a variety of chemical transformations at its two primary reactive sites: the aromatic amino group and the nitrile group.

Reactions involving the Amino Group: The lone pair of electrons on the nitrogen atom of the aromatic amine makes it a potent nucleophile. This reactivity is central to its application in the synthesis of kinase inhibitors, where it participates in nucleophilic aromatic substitution (SNAr) reactions.

Reactions involving the Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic attack at the carbon, leading to either hydrolysis to a carboxylic acid or reduction to a primary amine.

Nucleophilic Aromatic Substitution (SNAr)

A critical application of this compound is its use as a nucleophile in SNAr reactions to form substituted quinoline derivatives. A prominent example is its reaction with 6-bromo-4-chloro-3-nitroquinoline to yield 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of PI3K/mTOR inhibitors like NVP-BEZ235.[1] The reaction proceeds via the nucleophilic attack of the amino group on the electron-deficient quinoline ring, displacing a chloride ion. The nitro group on the quinoline ring is crucial for activating the ring towards nucleophilic attack.

Quantitative Data Summary

The following table summarizes the reported yields for key reactions involving this compound and its derivatives.

ReactionReactantsProductReagents/ConditionsYield (%)Reference
Synthesis of this compound 2-methyl-2-(4-nitrophenyl)propanenitrileThis compoundStannous chloride dihydrate, ethyl acetate89%[2]
Nucleophilic Aromatic Substitution This compound, 6-bromo-4-chloro-3-nitroquinoline2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrileAcetic acid, reflux50%[1]
Reduction of Aromatic Nitriles (General) Aromatic Nitriles (e.g., 4-methoxybenzonitrile, benzyl cyanide)Corresponding Primary Amines (e.g., 4-methoxybenzylamine, phenethylamine)Diisopropylaminoborane, cat. LiBH₄, THF80-83%[3]
Reduction of Aromatic Nitriles (General) Aromatic Nitriles (e.g., 2,4-dichlorobenzonitrile)Corresponding Primary Amines (e.g., 2,4-dichlorobenzylamine)Diisopropylaminoborane, cat. LiBH₄, 25 °C99%[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 6-bromo-4-chloro-3-nitroquinoline.[1]

Materials:

  • 6-bromo-4-chloro-3-nitroquinoline (1 equivalent)

  • This compound (1.1 equivalents)

  • Acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-4-chloro-3-nitroquinoline (11.2 mmol, 3.22 g) in 100 mL of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add this compound (12.3 mmol, 2.44 g) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold acetic acid and then with water.

  • Dry the solid product under vacuum to yield the yellow solid product (Expected yield: ~50%).

dot

Caption: Workflow for the synthesis of a PI3K/mTOR inhibitor intermediate.

Protocol 2: General Procedure for the Reduction of the Nitrile Group

This protocol provides a general method for the reduction of the nitrile group in this compound to a primary amine using Lithium Aluminum Hydride (LiAlH₄).[4]

Materials:

  • This compound (1 equivalent)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of LiAlH₄ in anhydrous THF in a round-bottom flask at 0 °C, add a solution of this compound in anhydrous THF dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate through a pad of Celite and wash thoroughly with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired primary amine.

dot

Caption: General workflow for the reduction of the nitrile group.

Protocol 3: General Procedure for the Hydrolysis of the Nitrile Group

This protocol outlines a general method for the acid-catalyzed hydrolysis of the nitrile group in this compound to a carboxylic acid.

Materials:

  • This compound

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • pH paper or meter

  • Extraction funnel

  • Organic solvent (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound with an excess of aqueous acid (e.g., 6M H₂SO₄ or HCl).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction may take several hours to complete.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately neutral.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

dot

Caption: General workflow for the hydrolysis of the nitrile group.

Signaling Pathway Involvement: PI3K/Akt/mTOR Pathway

This compound is a precursor to potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is frequently observed in cancer. Inhibitors derived from this precursor act by competing with ATP for the binding site on PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell survival and growth.

dot

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Transcription Gene Transcription p70S6K->Transcription Promotes 4EBP1->Transcription Represses GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor PI3K/mTOR Inhibitor (e.g., NVP-BEZ235 derivative) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

Safe handling and storage procedures for 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2-(4-Aminophenyl)-2-methylpropanenitrile (CAS No. 115279-57-7). The following protocols and data are intended to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a light brown to off-white solid.[1] It is used as an organic and pharmaceutical intermediate.[1] A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂[1][2][3]
Molecular Weight 160.22 g/mol [1][2][3]
Appearance Light brown to off-white solid[1]
Boiling Point 173-174 °C (at 10 Torr)[4]
Density (Predicted) 1.055 ± 0.06 g/cm³[4]
pKa (Predicted) 3.63 ± 0.10[4]

Hazard Identification and Toxicity

This compound is classified as hazardous. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Safe Handling Protocols

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical. See Table 2 for a detailed list.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and dust.
Skin and Body Protection Laboratory coat.To protect personal clothing and skin.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated and engineering controls are insufficient.To prevent inhalation.
General Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.

  • Weighing and Transfer: Conduct weighing and transfer of the solid material in a chemical fume hood to minimize inhalation of dust.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the work area.

Storage Procedures

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Inert Atmosphere: For long-term stability, it is recommended to store under an inert gas (e.g., nitrogen or argon) at 2–8 °C.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.

Emergency Procedures

Spill Response

A generalized workflow for responding to a chemical spill is illustrated in the diagram below.

Spill_Response_Workflow Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill Following SDS Guidelines contain->cleanup dispose Dispose of Waste in a Labeled, Sealed Container cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

The logical relationship for first aid response to exposure is outlined in the following diagram.

Exposure_Response_Plan Exposure Response Plan exposure Exposure Occurs assess Assess Route of Exposure exposure->assess skin Skin Contact assess->skin eye Eye Contact assess->eye inhalation Inhalation assess->inhalation ingestion Ingestion assess->ingestion flush_skin Remove Contaminated Clothing Flush with Water for 15 min skin->flush_skin flush_eye Flush with Water for 15 min eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth medical Seek Immediate Medical Attention flush_skin->medical flush_eye->medical fresh_air->medical rinse_mouth->medical

Caption: Decision-making process for first aid response to exposure.

Disposal Procedures

  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of down the drain or in general waste.

Incompatible Materials and Decomposition

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce nitrogen oxides, carbon monoxide, carbon dioxide, and cyanides.[7]

References

Application Notes and Protocols for 2-(4-Aminophenyl)-2-methylpropanenitrile in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving 2-(4-Aminophenyl)-2-methylpropanenitrile. This versatile organic intermediate serves as a crucial building block in the synthesis of various heterocyclic compounds, most notably as a key precursor for potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical properties and predicted spectroscopic data for this compound, essential for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 115279-57-7[1][2]
Molecular Formula C₁₀H₁₂N₂[1][2]
Molecular Weight 160.22 g/mol [1][2]
Appearance Light brown to off-white solid[2]
Boiling Point 173-174 °C at 10 Torr[3]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[3]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR (CDCl₃, 500 MHz) δ 7.28 (d, J=8.5 Hz, 2H, Ar-H), 6.65 (d, J=8.5 Hz, 2H, Ar-H), 3.75 (s, 2H, -NH₂), 1.70 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 125 MHz) δ 146.0, 128.5, 124.5, 122.0, 115.0, 40.0, 27.0
Mass Spectrometry (EI) m/z (%): 160 (M⁺), 145, 118, 91, 77
Infrared (IR) Spectroscopy (KBr Pellet) ν (cm⁻¹): 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 2240 (C≡N stretch), 1620 (N-H bend), 1510 (Ar C=C stretch)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent derivatization, as well as protocols for the biological evaluation of its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile to afford the title compound.

Materials:

  • 2-methyl-2-(4-nitrophenyl)propanenitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL) in a round-bottom flask.

  • Add stannous chloride dihydrate (3.52 g, 15.86 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), carefully add aqueous sodium carbonate solution to basify the mixture to a pH of ~8-9.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9 v/v) as the eluent to yield this compound as an oil.[2]

Expected Yield: Approximately 89%.[2]

Protocol 2: N-Acylation of this compound

This protocol outlines a general procedure for the N-acylation of the primary amino group.

Materials:

  • This compound

  • Acetyl chloride (or other acylating agent)

  • Triethylamine or pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acylated product.

Protocol 3: Synthesis of a 2,4-Disubstituted Quinazoline Derivative

This protocol provides a general method for the synthesis of a quinazoline derivative, a common scaffold in PI3K inhibitors.

Materials:

  • This compound

  • A 2-aminoaryl ketone (e.g., 2-aminobenzophenone)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the 2-aminoaryl ketone (1.0 eq), this compound (as the nitrile source, 1.1 eq), and a catalytic amount of TMSOTf.

  • Seal the vial and heat the mixture in a microwave reactor at 100 °C for 10-15 minutes.[4]

  • Monitor the reaction for the formation of the 2,4-disubstituted quinazoline product by TLC or LC-MS.

  • After completion, cool the reaction mixture and purify by column chromatography to isolate the desired quinazoline derivative.

Protocol 4: In Vitro PI3K/mTOR Kinase Assay

This protocol describes a method to assess the inhibitory activity of synthesized derivatives against PI3K/mTOR kinases.

Materials:

  • Recombinant PI3K/mTOR enzyme

  • PIP2 substrate

  • ATP

  • Kinase reaction buffer

  • Test compound (derivative of this compound)

  • Detection reagents (e.g., for TR-FRET or luminescence-based assays)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the PI3K/mTOR enzyme solution.

  • Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Read the plate on a suitable microplate reader.

  • Calculate the IC₅₀ values by fitting the dose-response data to a suitable model.

Protocol 5: Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compound

  • MTS reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37 °C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Normalize the data to the vehicle-treated cells and calculate the IC₅₀ values to determine the concentration at which the compound inhibits cell viability by 50%.[4][5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor Derivative of 2-(4-Aminophenyl)-2- methylpropanenitrile Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.

experimental_workflow start Start: 2-(4-Aminophenyl)- 2-methylpropanenitrile synthesis Chemical Synthesis (e.g., Quinazoline formation) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification derivative Synthesized Derivative purification->derivative biochemical_assay In Vitro Kinase Assay (PI3K/mTOR) derivative->biochemical_assay cellular_assay Cell-Based Assay (e.g., MTS for cytotoxicity) derivative->cellular_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis end Lead Compound Identification data_analysis->end

Caption: Experimental workflow for synthesis and evaluation.

logical_relationship building_block 2-(4-Aminophenyl)- 2-methylpropanenitrile (Starting Material) derivatization Chemical Derivatization building_block->derivatization library Compound Library derivatization->library screening Biological Screening library->screening hit_compound Hit Compound screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

Caption: Role in the drug discovery process.

References

Application Notes and Protocols for the Synthesis of PI3K/mTOR Inhibitors Utilizing 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapeutics. Dual inhibitors targeting both PI3K and mTOR have emerged as a promising strategy to overcome resistance mechanisms associated with single-target agents.

2-(4-Aminophenyl)-2-methylpropanenitrile is a key building block in the synthesis of a class of potent quinoline-based dual PI3K/mTOR inhibitors. Its unique structure, featuring a reactive aniline moiety and a gem-dimethyl group alpha to a nitrile, allows for its incorporation into complex heterocyclic scaffolds that effectively target the ATP-binding site of these kinases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such inhibitors.

Data Presentation: Inhibitory Activity of Synthesized Compounds

The following table summarizes the in vitro inhibitory activities of representative PI3K/mTOR inhibitors synthesized using this compound as a key intermediate.

Compound IDStructurePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Reference
Dactolisib (NVP-BEZ235)
alt text
475756[1][2]
Compound 1 A quinoline derivative with modifications on the core structure.15120251820[3][4]
Compound 2 An imidazoquinoline analog.895121015[5]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates the central role of PI3K and mTOR in this pathway and the points of intervention for the synthesized inhibitors.

PI3K_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibitor 2-(4-Aminophenyl)-2-methyl- propanenitrile derived PI3K/mTOR Inhibitors Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition Points.

Experimental Protocols

The synthesis of quinoline-based PI3K/mTOR inhibitors from this compound generally follows the workflow depicted below.

Synthesis_Workflow General Synthetic Workflow Start 2-Methyl-2-(4-nitrophenyl)propanenitrile Step1 Reduction of Nitro Group Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Intermediate2 Coupled Quinoline Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Intermediate3 Imidazoquinoline Core Step3->Intermediate3 Step4 Suzuki Coupling Intermediate3->Step4 FinalProduct Final PI3K/mTOR Inhibitor Step4->FinalProduct

Caption: General Synthetic Workflow for PI3K/mTOR Inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the nitro precursor to the key aniline intermediate.

Materials:

  • 2-Methyl-2-(4-nitrophenyl)propanenitrile

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound as a crude product, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Quinoline-based PI3K/mTOR Inhibitor (General Procedure)

This protocol outlines the subsequent steps to construct the final inhibitor scaffold.

Step A: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable chloro-nitro-quinoline derivative (e.g., 6-bromo-4-chloro-3-nitroquinoline, 1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the coupled intermediate.

Step B: Reduction of the Nitroquinoline and Cyclization

  • Reduce the nitro group of the coupled intermediate using a standard reduction method, such as Fe/NH₄Cl in EtOH/H₂O as described in Protocol 1, or catalytic hydrogenation (H₂ gas with Pd/C catalyst).

  • The resulting aminoquinoline intermediate can then be cyclized to form the imidazoquinoline core. For example, reaction with a suitable orthoformate in the presence of an acid catalyst can yield the desired tricycle.

Step C: Suzuki Coupling

  • To a solution of the bromo-imidazoquinoline intermediate (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add the desired arylboronic acid or ester (1.2 eq) and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final PI3K/mTOR inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (General Procedure)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against PI3K and mTOR kinases.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase

  • Substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR)

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the inhibitor solution.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature or 30 °C.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Conclusion

This compound serves as a versatile and crucial intermediate for the synthesis of potent quinoline-based dual PI3K/mTOR inhibitors. The provided protocols offer a comprehensive guide for researchers to synthesize and evaluate novel compounds targeting this critical cancer signaling pathway. The modular nature of the synthesis allows for the exploration of structure-activity relationships by varying the substituents on the quinoline core and the aryl group introduced via Suzuki coupling, facilitating the development of next-generation kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(4-Aminophenyl)-2-methylpropanenitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - Solution is not saturated.- Cooling is too rapid.- Presence of significant impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product.- If significant impurities are suspected, first attempt purification by column chromatography.
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too soluble in the chosen solvent, even at low temperatures.- High concentration of impurities.- Select a solvent with a lower boiling point.- Use a two-solvent system. Dissolve the compound in a good solvent (e.g., ethanol, acetone) at an elevated temperature and then add a poor solvent (e.g., water, hexane) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[1]
Low recovery of purified product. - Too much solvent was used for recrystallization.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- To prevent premature crystallization, use a pre-warmed funnel and flask for hot filtration and add a slight excess of solvent before filtering.
Product is still impure after recrystallization. - Inappropriate solvent choice that does not effectively differentiate between the product and impurities.- Cooling was too rapid, trapping impurities within the crystal lattice.- Perform solvent screening to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.- Ensure slow cooling to allow for the formation of pure crystals.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not elute from the column. - The eluent is not polar enough.- The compound has decomposed on the acidic silica gel.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.- Consider using a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) in the eluent to neutralize the acidic silica gel and reduce strong interactions with the basic amine.[2]- Alternatively, use a different stationary phase like neutral or basic alumina.[3]
Poor separation of product and impurities (co-elution). - The eluent system does not provide sufficient resolution.- The column is overloaded with the crude sample.- Optimize the eluent system by testing different solvent ratios with Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product.- Try a less polar solvent system to increase the separation between compounds.- Use a larger column or reduce the amount of crude material loaded onto the column.
Streaking or tailing of the product band. - The compound is interacting strongly with the acidic silica gel due to its basic amine group.- The sample was dissolved in a solvent that is too strong.- Add a small amount of triethylamine or ammonia to the eluent to improve the peak shape.[2]- Dissolve the sample in a minimal amount of the initial, less polar eluent before loading it onto the column. If the compound is not soluble, dissolve it in a slightly more polar solvent, adsorb it onto a small amount of silica gel, and then dry-load it onto the column.
Compound appears to have decomposed on the column. - this compound can be sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-treating it with a base like triethylamine.[3]- Use a less acidic stationary phase such as neutral alumina.- Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up the elution, without sacrificing separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the starting materials and side reactions during synthesis. If synthesized from 2-methyl-2-(4-nitrophenyl)propanenitrile, incomplete reduction can lead to the presence of the starting nitro compound.[4] Other potential impurities could include by-products from the specific synthetic route used.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A common approach for aminonitriles is to use a binary solvent system. Good starting points to screen would be ethanol/water, acetone/hexane, or ethyl acetate/hexane.[1][5] The goal is to find a system where the compound is soluble in the "good" solvent (e.g., ethanol, acetone, ethyl acetate) and insoluble in the "bad" solvent (e.g., water, hexane).

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Spot each collected fraction on a TLC plate and elute it with the same solvent system used for the column. Visualize the spots under a UV lamp or by using a suitable staining agent to identify the fractions containing the pure product.

Q4: My purified product is an oil instead of a solid. What should I do?

A4: If the product is an oil, it may indicate the presence of residual solvent or that the compound has a low melting point. Try drying the oil under high vacuum to remove any remaining solvent. If it remains an oil, it may be the pure form of the compound under your laboratory conditions. Purity can be assessed by analytical techniques such as HPLC or NMR.

Q5: What analytical techniques are recommended for final purity assessment?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the purity of the final product with high accuracy and sensitivity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure of the purified compound and identifying any remaining impurities.[7]

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
  • Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, without disturbance, to allow for crystal formation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If not fully soluble, use a slightly more polar solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). For example, start with 95:5 hexane/ethyl acetate, then move to 90:10, 85:15, and so on.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in minimum hot solvent 1 add_solvent2 Add hot solvent 2 (anti-solvent) until cloudy dissolve->add_solvent2 redissolve Add drops of hot solvent 1 to clarify add_solvent2->redissolve cool_rt Cool to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with cold solvent mixture filtrate->wash dry Dry Crystals wash->dry

Caption: Workflow for a two-solvent recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow pack_column Pack Column with Silica Gel Slurry load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure concentrate Concentrate under Reduced Pressure combine_pure->concentrate pure_product Obtain Purified Product concentrate->pure_product

Caption: General workflow for purification by column chromatography.

troubleshooting_logic start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil or Difficult Separation purity_check Check Purity (TLC/HPLC) recrystallization->purity_check column_chromatography->purity_check pure Pure Product purity_check->pure Yes impure Product Impure purity_check->impure No troubleshoot Troubleshoot Method impure->troubleshoot troubleshoot->purification_choice Re-evaluate

Caption: Decision-making process for purification.

References

Technical Support Center: Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and reliable method is the reduction of the corresponding nitro compound, 2-methyl-2-(4-nitrophenyl)propanenitrile. This precursor is synthesized and then the nitro group is reduced to an amine, yielding the desired product.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reduction of the nitro group may not have gone to completion.

  • Side reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that can significantly impact yield.

  • Impure starting materials: The purity of the starting 2-methyl-2-(4-nitrophenyl)propanenitrile is crucial.

  • Inefficient purification: Product loss during workup and purification steps can lead to a lower isolated yield.

Q3: What are the common impurities I might encounter, and how can I identify them?

A3: Common impurities may include unreacted starting material (2-methyl-2-(4-nitrophenyl)propanenitrile), partially reduced intermediates (such as the corresponding hydroxylamine or nitroso derivatives), and potential byproducts from side reactions. These can be identified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How can I purify the final product, this compound?

A4: The most common method for purification is silica gel column chromatography. A typical eluent system is a mixture of ethyl acetate and petroleum ether. The crude product is dissolved in a minimum amount of solvent and loaded onto the column, and fractions are collected and analyzed for purity.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Below is a troubleshooting workflow to address low product yield.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Not Complete complete Reaction Complete check_completion->complete Complete increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp add_reagent Add More Reducing Agent incomplete->add_reagent check_conditions Review Reaction Conditions complete->check_conditions check_sm_purity Check Starting Material Purity complete->check_sm_purity increase_time_temp->check_completion add_reagent->check_completion optimize_stoichiometry Optimize Reagent Stoichiometry check_conditions->optimize_stoichiometry optimize_temp Optimize Temperature check_conditions->optimize_temp review_workup Review Workup & Purification optimize_stoichiometry->review_workup optimize_temp->review_workup purify_sm Purify Starting Material check_sm_purity->purify_sm Impure check_sm_purity->review_workup Pure purify_sm->start optimize_extraction Optimize Extraction pH & Solvents review_workup->optimize_extraction optimize_chromatography Optimize Chromatography Conditions review_workup->optimize_chromatography end Improved Yield optimize_extraction->end optimize_chromatography->end

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Impurities in the Final Product

If impurities are detected in your final product, consider the following steps:

Impurity_Troubleshooting start Impurities Detected (TLC/HPLC/NMR) identify_impurity Identify Impurity Structure start->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Identified as Starting Material side_product Side Product identify_impurity->side_product Identified as Side Product optimize_reaction Optimize Reaction Conditions to Minimize Side Reactions unreacted_sm->optimize_reaction side_product->optimize_reaction improve_purification Improve Purification Method optimize_reaction->improve_purification change_eluent Change Chromatography Eluent System improve_purification->change_eluent recrystallize Attempt Recrystallization improve_purification->recrystallize end Pure Product Obtained change_eluent->end recrystallize->end

Caption: Troubleshooting workflow for product impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitro Reduction

This protocol details the reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile using stannous chloride dihydrate.

Materials:

  • 2-methyl-2-(4-nitrophenyl)propanenitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 equivalent) in ethyl acetate.

  • Add stannous chloride dihydrate (approximately 15 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully add aqueous sodium carbonate solution to basify the mixture.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent can significantly impact the yield and selectivity of the reaction. While stannous chloride is effective, other reagents can also be employed. Iron powder is another common and often more environmentally friendly option for nitro group reductions. Catalytic hydrogenation is also a viable, clean method.[1][2]

Reducing AgentTypical SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Notes
Stannous Chloride (SnCl₂·2H₂O) Ethyl AcetateRoom Temp.12-2480-90Mild and selective, but produces tin waste.[3]
Iron Powder (Fe) Ethanol/Water/HClReflux2-675-85Inexpensive and effective, requires acidic conditions.[1]
Catalytic Hydrogenation (H₂/Pd-C) Methanol/EthanolRoom Temp.2-890-99High yield and clean reaction, requires specialized equipment.

Signaling Pathways and Logical Relationships

The following diagram illustrates the synthetic pathway from the nitro precursor to the final amine product.

Synthesis_Pathway start 2-methyl-2-(4-nitrophenyl)propanenitrile reagent Reducing Agent (e.g., SnCl2, Fe, H2/Pd-C) start->reagent Reduction product This compound reagent->product

Caption: Synthetic pathway for the target molecule.

References

Side reactions to avoid when using 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(4-Aminophenyl)-2-methylpropanenitrile in their experiments.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned from a light brown/off-white solid to a darker, reddish-brown color. Is it still usable?

A1: The discoloration is likely due to air oxidation of the aromatic amino group, a common issue with aniline derivatives.[1][2] While slight discoloration may not significantly impact the reactivity for some applications, it indicates the presence of impurities. For sensitive reactions, it is highly recommended to use fresh or purified material. To prevent this, always store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at the recommended temperature of 2–8 °C.[3][4]

Q2: I am attempting an N-acylation reaction, but I am getting a low yield and multiple spots on my TLC. What are the likely side reactions?

A2: Low yields and multiple products in N-acylation can stem from several issues:

  • Oxidation: The amino group is susceptible to oxidation, leading to colored byproducts. Running the reaction under an inert atmosphere can mitigate this.[1]

  • Over-acylation: While less common for amides, it's theoretically possible if the newly formed amide is more reactive than the starting amine under the reaction conditions.

  • Hydrolysis of the Nitrile Group: If there is water in your reaction mixture, and the conditions involve heat or strong acid/base, the nitrile group can hydrolyze to the corresponding amide or even the carboxylic acid.[5][6]

  • Instability of the Acylating Agent: Ensure your acylating agent (e.g., acyl chloride, anhydride) is fresh and has not decomposed.

Q3: Can the nitrile group in this compound react under standard N-alkylation or N-acylation conditions?

A3: Generally, the nitrile group is stable under typical N-alkylation and N-acylation conditions. The amino group is significantly more nucleophilic and will react preferentially.[7] However, prolonged heating in the presence of strong aqueous acid or base can lead to the hydrolysis of the nitrile group.[5][8] If your reaction conditions are harsh (e.g., high temperature, extended reaction time in the presence of water), you should monitor for potential nitrile hydrolysis byproducts, such as the corresponding amide or carboxylic acid.

Q4: What are the expected side reactions when using this compound in a nucleophilic aromatic substitution (SNAr) reaction?

A4: In SNAr reactions, particularly with activated halo-aromatics (e.g., chloroquinolines), several side reactions can occur:

  • Low Reactivity/Incomplete Reaction: If the aromatic ring is not sufficiently activated by electron-withdrawing groups, the reaction may be slow or not proceed to completion.[8][9]

  • Formation of Byproducts: The high temperatures often required for SNAr can lead to decomposition of starting materials or products.

  • Reaction with Solvent: If a nucleophilic solvent (like acetic acid or water) is used at high temperatures, it may compete with your desired nucleophile, leading to solvolysis products.[10]

  • Oxidative Polymerization: Aromatic amines can be prone to polymerization at elevated temperatures.[11]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential CauseRecommended Solution
Poor Reagent Quality Ensure starting materials, especially this compound and any electrophiles (e.g., acyl chlorides, alkyl halides), are pure and anhydrous. Discolored aniline suggests oxidation.
Suboptimal Reaction Temperature Some reactions require heating to overcome the activation energy. Incrementally increase the temperature and monitor by TLC. Conversely, excessive heat can cause decomposition.
Incorrect Solvent or Base The choice of solvent and base is critical. For N-alkylations, polar aprotic solvents like DMF or acetonitrile with a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ are often effective.[12]
Steric Hindrance If either the amine or the electrophile is sterically bulky, the reaction rate may be significantly reduced. Consider using less hindered reagents if possible, or more forcing reaction conditions (higher temperature, longer reaction time).[13]
Inert Atmosphere Not Maintained The amino group is sensitive to air oxidation.[1] Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the experiment.
Issue 2: Presence of Multiple Impurities in the Crude Product
Potential CauseRecommended Solution
Oxidation of Amino Group This is a very common issue leading to colored impurities.[1][2] Work under an inert atmosphere and use degassed solvents. Purification by column chromatography may be necessary.
Hydrolysis of Nitrile Group Caused by the presence of water, especially under acidic or basic conditions with heating.[14] Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and under neutral or slightly basic conditions.
Over-alkylation/Di-alkylation Can occur if an excess of a reactive alkylating agent is used.[15] Use a stoichiometric amount or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.
Decomposition on Silica Gel Aromatic amines can sometimes streak or decompose on acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar amine, like triethylamine (e.g., 1-2% in the eluent).

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the non-nucleophilic base (1.5 equivalents) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

This protocol is adapted from the literature for the synthesis of a key intermediate for quinoline inhibitors and serves as a practical example of a nucleophilic aromatic substitution reaction.

Materials:

  • 6-bromo-4-chloro-3-nitroquinoline (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • In a round-bottom flask, add 6-bromo-4-chloro-3-nitroquinoline (1.0 equivalent) and glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add this compound (1.1 equivalents) to the solution. The original procedure notes adding it dropwise, suggesting it might be dissolved in a small amount of acetic acid first.

  • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the resulting precipitate.

  • Wash the filter cake with a suitable solvent (e.g., cold ethanol or water) to remove residual acetic acid.

  • Dry the solid product under vacuum. The reported yield for this procedure is 50%.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve 6-bromo-4-chloro-3-nitroquinoline in acetic acid add_amine Add this compound start->add_amine Stir 1h at RT reflux Reflux for 1 hour add_amine->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter dry Dry Product filter->dry end end dry->end Final Product (Yield ~50%)

Caption: Experimental workflow for quinoline inhibitor synthesis.

troubleshooting_logic cluster_checks Potential Issues cluster_solutions Corrective Actions start Low Yield or Impure Product oxidation Oxidation of Amine Group? start->oxidation hydrolysis Hydrolysis of Nitrile Group? start->hydrolysis conditions Suboptimal Conditions? start->conditions sol_inert Use Inert Atmosphere & Degassed Solvents oxidation->sol_inert Yes sol_anhydrous Use Anhydrous Reagents/Solvents hydrolysis->sol_anhydrous Yes sol_optimize Optimize Temp, Solvent, & Base conditions->sol_optimize Yes end end sol_inert->end Re-run Experiment sol_anhydrous->end sol_optimize->end

Caption: Troubleshooting logic for common reaction issues.

References

Stability issues of 2-(4-Aminophenyl)-2-methylpropanenitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Aminophenyl)-2-methylpropanenitrile (CAS No. 115279-57-7). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability and prevent degradation, the compound should be stored under an inert gas, such as nitrogen or argon, at a temperature between 2°C and 8°C.[1] It is also advisable to protect it from light. Proper storage involves keeping the container tightly closed to prevent exposure to moisture and air.[2]

Q2: What are the potential degradation pathways for this molecule?

A2: The molecule contains two primary functional groups susceptible to degradation: an aromatic amine and a nitrile group.

  • Aromatic Amine: The primary amino group (-NH2) attached to the phenyl ring is susceptible to oxidation, which can lead to the formation of colored impurities like nitroso or nitro derivatives.[3] Aromatic amines can also undergo photochemical reactions when exposed to light.[4]

  • Nitrile Group: The nitrile group (-C≡N) can undergo hydrolysis under either acidic or basic conditions. This reaction typically proceeds through an amide intermediate to form the corresponding carboxylic acid.[5][6][7]

Q3: Is this compound sensitive to pH changes?

A3: Yes, the compound's stability is expected to be pH-dependent. The nitrile group is susceptible to hydrolysis in both acidic and basic aqueous solutions.[6][8] The rate and extent of degradation will vary with the specific pH and temperature of the solution. The aromatic amine group can be protonated in acidic conditions, which may influence its reactivity and stability.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate degradation.[9] Thermal stress can promote both the hydrolysis of the nitrile group and the oxidation of the aromatic amine. For general handling, the compound is stable under normal temperatures, but for long-term storage, refrigeration is recommended.[1][2]

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating the parent compound from its potential degradation products and quantifying them accurately.[10][11] For structural elucidation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[12][13]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Issue 1: Sample solution appears discolored (e.g., yellow, brown).
  • Possible Cause 1: Oxidation of the Aromatic Amine. The primary amino group is prone to oxidation, which often forms colored products. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.

  • Troubleshooting Steps:

    • Prepare solutions fresh using solvents purged with an inert gas (e.g., nitrogen or argon).

    • Store solutions in amber vials or protect them from light to prevent photolytic degradation.

    • Avoid sources of metal contamination in buffers and reagents.

    • If the discoloration is observed in a formulated product, investigate potential interactions with excipients.

Issue 2: Unexpected peaks appear in the chromatogram during HPLC analysis.
  • Possible Cause 1: Hydrolysis of the Nitrile Group. If using aqueous mobile phases or sample diluents, especially at non-neutral pH, the nitrile group may hydrolyze to the corresponding amide or carboxylic acid.

  • Troubleshooting Steps:

    • Analyze the sample immediately after preparation.

    • If possible, maintain the sample diluent and mobile phase at a neutral or slightly acidic pH where the compound might be more stable.

    • Keep the autosampler temperature low (e.g., 4°C) to slow down degradation in prepared samples.

    • Use LC-MS to identify the mass of the unexpected peaks to confirm if they correspond to hydrolysis products (amide or carboxylic acid).

Troubleshooting Logic Diagram

The following diagram outlines a logical approach to troubleshooting stability issues with this compound.

TroubleshootingLogic Start Stability Issue Observed Discoloration Sample Discoloration? Start->Discoloration NewPeaks Unexpected HPLC Peaks? Discoloration->NewPeaks No Oxidation Potential Oxidation - Use inert gas - Protect from light - Check for metal ions Discoloration->Oxidation Yes Hydrolysis Potential Hydrolysis - Analyze sample quickly - Adjust pH of diluent - Cool autosampler NewPeaks->Hydrolysis Yes Identify Identify Degradants (LC-MS) NewPeaks->Identify No / Unsure Oxidation->Identify Hydrolysis->Identify End Issue Resolved Identify->End DegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (Solid, 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sample Sample at Time Points & Neutralize (if needed) Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample HPLC HPLC Analysis Sample->HPLC Data Data Evaluation (Degradation %, Mass Balance) HPLC->Data DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound C₁₀H₁₂N₂ Amide Amide Intermediate C₁₀H₁₄N₂O Parent:f0->Amide H⁺/H₂O or OH⁻/H₂O (Initial Hydrolysis) Oxidized Oxidized Products (e.g., Nitroso/Nitro Derivatives) Parent:f0->Oxidized [O] (e.g., H₂O₂, O₂) Acid Carboxylic Acid Derivative C₁₀H₁₃NO₂ Amide->Acid H⁺/H₂O or OH⁻/H₂O (Further Hydrolysis)

References

Troubleshooting failed reactions with 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Aminophenyl)-2-methylpropanenitrile (CAS 115279-57-7). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile intermediate in their synthetic workflows.

General Troubleshooting Workflow

When a reaction fails, a systematic approach can help identify the root cause. Start by evaluating the fundamental reaction parameters before investigating more complex issues.

G start Reaction Failed/Low Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Purity of starting material? - Correct equivalents used? - Solvents anhydrous? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature correct & stable? - Atmosphere inert (if required)? - Stirring adequate? check_reagents->check_conditions monitor_rxn 3. Analyze Reaction Monitoring - TLC/LC-MS shows no conversion? - Multiple new spots (side products)? - Starting material consumed but no product? check_conditions->monitor_rxn side_reactions Identify Potential Side Reactions - Decomposition? - Polymerization? - Competing pathways? monitor_rxn->side_reactions optimize Optimize Conditions - Change solvent/temperature? - Use different catalyst/reagents? - Adjust pH? side_reactions->optimize success Problem Solved optimize->success

Caption: A logical workflow for troubleshooting failed chemical reactions.

FAQs: Reactions at the Aromatic Amine

The primary amino group on the phenyl ring is a key site for functionalization. Common reactions include diazotization followed by substitution (e.g., Sandmeyer reaction) and N-alkylation.

Topic 1: Troubleshooting the Sandmeyer Reaction

The Sandmeyer reaction allows for the substitution of the aromatic amino group for a variety of functional groups via a diazonium salt intermediate.[1][2]

Q1: My Sandmeyer reaction has a very low yield and produces a dark, tar-like substance. What is the likely cause?

This is a common issue often caused by the premature decomposition of the aryl diazonium salt.[3] The stability of diazonium salts is highly sensitive to temperature.

  • Troubleshooting Steps:

    • Temperature Control: The diazotization step (formation of the diazonium salt with nitrous acid) must be performed at low temperatures, typically between 0-5°C.[3] Use an ice-salt bath to maintain this temperature range rigorously.

    • Monitor Diazotization: Ensure the initial diazotization is complete before proceeding. You can test for the presence of excess nitrous acid using starch-iodide paper; a persistent blue color indicates that the amine has been fully consumed.[3]

    • Catalyst Quality: Ensure your copper(I) salt (e.g., CuBr, CuCl, CuCN) is fresh and not oxidized to copper(II), as Cu(I) is the active catalyst in the classic Sandmeyer reaction.[3]

G amine 2-(4-Aminophenyl)-2- methylpropanenitrile diazonium Aryl Diazonium Salt (Unstable Intermediate) amine->diazonium NaNO2, HX (0-5 °C) product Desired Product (e.g., Halo-aromatic) diazonium->product CuX phenol Phenol Byproduct diazonium->phenol H2O, Heat (Decomposition) tar Polymeric Tars diazonium->tar Radical Side Reactions (Decomposition)

Caption: Reaction pathways in a Sandmeyer reaction.

Q2: How do I know if my diazotization step is incomplete?

Incomplete diazotization is a primary cause of low yields.[3] Besides the starch-iodide test mentioned above, residual starting material will be evident on TLC or LC-MS analysis of the crude reaction mixture. If the starting amine is still present, it may couple with the diazonium salt to form unwanted azo compounds.

Experimental Protocol: General Sandmeyer Reaction (Bromination Example)

  • Dissolve 1.0 equivalent of this compound in an aqueous solution of HBr (e.g., 48%).

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not rise above 5°C.

  • Stir the mixture at 0-5°C for 30 minutes after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 equivalents) in HBr.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Proceed with standard aqueous workup and purification.

ParameterRecommended ConditionRationale
Diazotization Temp. 0–5 °CPrevents premature decomposition of the unstable diazonium salt.[3]
Nitrite Source Sodium Nitrite (NaNO₂)Common, inexpensive reagent for generating nitrous acid in situ.[2]
Acid HBr, HClServes as both the acid catalyst and the source of the halide nucleophile.
Catalyst Copper(I) Halide (CuX)The active catalyst for the classic Sandmeyer reaction.[3]
Topic 2: Troubleshooting N-Alkylation

Direct alkylation of the amino group can be challenging due to the potential for multiple alkylations.

Q1: My N-alkylation reaction produces a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?

Over-alkylation is the most common side reaction because the mono-alkylated product is often more nucleophilic than the starting aniline.[4]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a large excess of the starting amine (this compound) relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material.[4]

    • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation step.[4]

    • Solvent Choice: While polar aprotic solvents like DMF or DMSO are common, be cautious at high temperatures, as DMF can decompose to produce dimethylamine, which can act as a competing nucleophile.[5][6] Consider alternatives like acetonitrile.

    • Base Selection: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

G cluster_0 Reaction Pathway amine Primary Amine (Ar-NH2) mono Mono-alkylated (Ar-NHR) Desired Product amine->mono + R-X di Di-alkylated (Ar-NR2) Over-alkylation mono->di + R-X

Caption: Competing pathways in the N-alkylation of a primary aniline.

Q2: The N-alkylation reaction is very slow or shows no conversion. What should I do?

Low reactivity can be due to several factors, including the nature of the starting materials and the reaction conditions.[4][7]

  • Troubleshooting Steps:

    • Alkylating Agent: The reactivity of alkyl halides is in the order I > Br > Cl. If using an alkyl chloride with low conversion, consider switching to the corresponding bromide or iodide.[4] Catalytic potassium iodide can sometimes be added to facilitate the reaction with an alkyl chloride or bromide.[8]

    • Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation by TLC or LC-MS.[4]

    • Solvent and Base: Ensure the starting materials are sufficiently soluble in the chosen solvent. If solubility is an issue with bases like K₂CO₃ in solvents like acetone, switching to DMF or DMSO may be necessary.[8]

ParameterCondition for Mono-alkylationCondition for Driving Reaction
Amine:Alkyl Halide Ratio > 3 : 11 : 1.2
Temperature Low to moderate (e.g., RT to 50°C)Moderate to high (e.g., 50°C to reflux)
Alkylating Agent Less reactive (e.g., R-Cl)More reactive (e.g., R-I, R-OTs)
Base K₂CO₃, NaHCO₃Cs₂CO₃, K₂CO₃
Solvent Acetonitrile, AcetoneDMF, DMSO

FAQs: Reactions of the Nitrile Group

The nitrile functional group can be hydrolyzed to carboxylic acids or reduced to primary amines.

Topic 1: Troubleshooting Nitrile Reduction

Reduction of the nitrile group yields a primary amine, a valuable transformation in synthetic chemistry.

Q1: My nitrile reduction using catalytic hydrogenation produced significant amounts of secondary and tertiary amine byproducts. How can this be avoided?

During catalytic hydrogenation, the intermediate imine can react with the final primary amine product, leading to the formation of secondary and tertiary amines.[9][10]

  • Troubleshooting Steps:

    • Add Ammonia: The most common solution is to perform the reaction in the presence of ammonia (or ammonium hydroxide).[9] Ammonia floods the system, reacting with the intermediate imine to regenerate the primary amine, thus minimizing the side reactions.

    • Catalyst Choice: Raney Nickel is often used for this transformation. The choice of catalyst and reaction conditions (pressure, temperature) can influence selectivity.[10]

Q2: I am using LiAlH₄ for the reduction, but the reaction is sluggish or the workup is problematic. Any advice?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for nitriles but requires careful handling.[11]

  • Troubleshooting Steps:

    • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction must be run under an inert atmosphere (Nitrogen or Argon).

    • Complete Reaction: The reaction can sometimes be slow. Ensure it has gone to completion by TLC/LC-MS before quenching. Gentle heating in a solvent like THF may be required.

    • Careful Workup: A careful, sequential addition of water and then a base solution (e.g., 15% NaOH) is crucial for a safe quench and to precipitate the aluminum salts in a filterable form.

Experimental Protocol: Nitrile Reduction with LiAlH₄

  • To a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0°C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC/LC-MS).

  • Cool the reaction mixture back to 0°C.

  • Quench the reaction by the slow, sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.

  • Filter the mixture through celite, wash the filter cake with THF or ethyl acetate, and concentrate the filtrate to obtain the crude product.

Reducing AgentTypical ConditionsCommon Byproducts
H₂/Raney Nickel 50-100 psi H₂, EtOH/NH₃, RT-50°CSecondary and tertiary amines.[9][10]
LiAlH₄ Anhydrous THF, 0°C to refluxNone, if workup is correct.
BH₃-THF Anhydrous THF, heatNone, generally clean reduction.[9]
Topic 2: Troubleshooting Nitrile Hydrolysis

Hydrolysis converts the nitrile into a carboxylic acid, often proceeding through an amide intermediate.[12][13]

Q1: My nitrile hydrolysis reaction stopped at the amide stage. How can I drive it to the carboxylic acid?

This is a common outcome, as the hydrolysis of the amide intermediate is often slower than the initial hydrolysis of the nitrile.[12]

  • Troubleshooting Steps:

    • Harsher Conditions: To hydrolyze the intermediate amide, more forcing conditions are typically required. This can mean increasing the concentration of the acid or base, increasing the reaction temperature, and extending the reaction time.

    • Acid vs. Base: Acid-catalyzed hydrolysis often requires strong acids like concentrated H₂SO₄ or HCl at reflux.[12] Base-catalyzed hydrolysis typically uses a strong base like NaOH or KOH at reflux. Note that basic hydrolysis will yield the carboxylate salt, which must be neutralized in an acidic workup to obtain the final carboxylic acid.[12][14]

Q2: The hydrolysis reaction is not proceeding at all, even under strong acidic conditions.

The nitrile group can be unreactive, and activation is sometimes necessary.[14]

  • Troubleshooting Steps:

    • Protonation: In acid-catalyzed hydrolysis, the first step is the protonation of the nitrile nitrogen.[13] This activates the nitrile carbon towards nucleophilic attack by water. Ensure a sufficiently strong acid and concentration are used.

    • Solubility: Ensure the starting material is soluble in the reaction medium. If it is not soluble in aqueous acid, adding a co-solvent like ethanol or dioxane may be necessary.

    • Temperature: These reactions almost always require heating (reflux) to proceed at a reasonable rate.

References

Technical Support Center: Optimizing Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the nitro group in 2-methyl-2-(4-nitrophenyl)propanenitrile?

A1: The two most prevalent and effective methods are:

  • Catalytic Hydrogenation: This method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. It is a clean reaction with water as the primary byproduct. However, care must be taken as Pd/C can also reduce other functional groups.[1]

  • Metal-based Reduction: Stannous chloride (SnCl₂·2H₂O) in a solvent like ethyl acetate or ethanol is a widely used and mild method, particularly effective when other reducible functional groups are present in the molecule.[1][2] Iron powder in the presence of an acid (e.g., HCl or acetic acid) is another robust alternative.[2][3]

Q2: My reaction is sluggish or incomplete. What are the likely causes and solutions?

A2: Incomplete or slow reactions are common and can be attributed to several factors:

  • Reagent/Catalyst Inactivity:

    • Catalytic Hydrogenation: The catalyst (e.g., Pd/C) may have lost activity due to improper storage or handling. Ensure the catalyst is fresh. Increasing the catalyst loading or the hydrogen pressure may also improve the reaction rate.[3]

    • SnCl₂ Reduction: Use fresh, high-quality stannous chloride dihydrate. Ensure you are using a sufficient excess (typically 3-5 equivalents) to drive the reaction to completion.[2]

  • Poor Solubility: The starting nitro compound must be soluble in the chosen solvent. For hydrophobic compounds, consider using tetrahydrofuran (THF) or a co-solvent system like ethanol/water.[3]

  • Insufficient Temperature: While many reductions proceed at room temperature, some substrates may require heating. For SnCl₂ reductions, refluxing in ethanol is a common practice.[2] However, be aware that higher temperatures can sometimes promote the formation of side products.[3]

Q3: I am observing significant side products. How can I improve the selectivity for the desired amine?

A3: The formation of side products such as hydroxylamines, nitroso, or azoxy compounds can occur with incomplete reduction.[3] To improve selectivity:

  • Ensure Complete Reaction: Use a sufficient excess of the reducing agent to drive the reaction past the intermediate stages.

  • Control Temperature: Exothermic reactions can lead to localized overheating, which may favor the formation of dimeric side products like azoxybenzenes. Proper temperature control is crucial.[3]

Q4: The workup for my SnCl₂ reduction is difficult due to the precipitation of tin salts. How can I resolve this?

A4: The precipitation of tin salts during the basic workup of SnCl₂ reductions is a frequent issue that can lead to emulsions and purification difficulties.[4][5] To address this:

  • Adjust pH Carefully: After the reaction, pour the mixture into ice and carefully add a base like 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is slightly basic (pH 7-8).[2]

  • Use Excess Base: Adding a sufficient amount of a strong base like NaOH can lead to the formation of soluble stannates ([Sn(OH)₄]²⁻), resulting in a clear solution and easier phase separation.[5]

  • Filtration Aid: If precipitates are unavoidable, you can add Celite to the reaction mixture before neutralization and then filter the entire suspension through a pad of Celite.[4]

Q5: How can I purify the final product, this compound?

A5: The crude product can be purified by silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 1:9 v/v).[6]

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of this compound.

Table 1: Reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile using Stannous Chloride

ParameterConditionYield (%)Reference
Reducing AgentSnCl₂·2H₂O (15.86 mmol)89[6]
Substrate2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol)[6]
SolventEthyl Acetate (20 mL)[6]
TemperatureRoom Temperature[6]
Reaction TimeOvernight[6]
WorkupAlkalized with aqueous sodium carbonate[6]

Table 2: General Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

ParameterConditionGeneral Yield Range (%)Reference
Catalyst5-10% Pd/C>95[7][8]
Hydrogen SourceH₂ gas (balloon or cylinder)[7][8]
SolventMethanol or Ethanol[7][8]
TemperatureRoom Temperature[7][8]
PressureAtmospheric to 100 psi[8]
WorkupFiltration through Celite® to remove catalyst[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via SnCl₂ Reduction

This protocol is based on a general procedure for the reduction of nitroarenes using stannous chloride.[2][6]

Materials:

  • 2-methyl-2-(4-nitrophenyl)propanenitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1 equivalent) in absolute ethanol.

  • Add SnCl₂·2H₂O (5 equivalents) to the solution.

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice.

  • Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This may cause tin salts to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/petroleum ether).

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a generalized procedure for the catalytic hydrogenation of nitroaromatic compounds.[7][8]

Materials:

  • 2-methyl-2-(4-nitrophenyl)propanenitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon of H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the vessel. If using a balloon, evacuate the flask and backfill with hydrogen, repeating this cycle 3-5 times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: 2-methyl-2-(4-nitrophenyl)propanenitrile Reduction Reduction of Nitro Group (e.g., SnCl2 or Catalytic Hydrogenation) Start->Reduction Workup Reaction Workup (Neutralization & Extraction) Reduction->Workup Concentration Solvent Removal Workup->Concentration Crude Product Chromatography Column Chromatography Concentration->Chromatography FinalProduct Final Product: this compound Chromatography->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction? CheckReagents Check Reagent/Catalyst Activity - Use fresh catalyst/reagent - Increase catalyst loading Start->CheckReagents Yes SideProducts Significant Side Products? Start->SideProducts No CheckSolubility Check Substrate Solubility - Change solvent or use co-solvent CheckReagents->CheckSolubility CheckTemp Optimize Reaction Temperature - Increase temperature cautiously CheckSolubility->CheckTemp CheckTemp->SideProducts ExcessReagent Ensure Sufficient Excess of Reducing Agent SideProducts->ExcessReagent Yes WorkupIssues Workup/Purification Issues? SideProducts->WorkupIssues No ControlTemp Improve Temperature Control ExcessReagent->ControlTemp ControlTemp->WorkupIssues OptimizeWorkup Optimize Workup for SnCl2 - Use excess strong base - Use Celite for filtration WorkupIssues->OptimizeWorkup Yes End Optimized Reaction WorkupIssues->End No OptimizePurification Optimize Purification - Adjust column chromatography eluent OptimizeWorkup->OptimizePurification OptimizePurification->End

Caption: A logical troubleshooting guide for optimizing the synthesis of this compound.

Reduction_Pathway Nitro Ar-NO2 (Nitro Compound) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Ar-N(O)=N-Ar (Azoxy Side Product) Nitroso->Azoxy Condensation with Hydroxylamine Amine Ar-NH2 (Desired Amine) Hydroxylamine->Amine +2e-, +2H+ Azo Ar-N=N-Ar (Azo Side Product) Azoxy->Azo Reduction

Caption: The reduction pathway of an aromatic nitro compound and potential side product formation.

References

How to resolve solubility problems with 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(4-Aminophenyl)-2-methylpropanenitrile during experimental work.

Troubleshooting Guide

Problem: My this compound is not dissolving.

This guide will walk you through a systematic approach to diagnose and resolve common solubility issues with this compound.

Initial Assessment

Before attempting advanced solubilization techniques, it's crucial to assess the compound's initial behavior in your chosen solvent.

  • Question: What is the visual appearance of the mixture?

    • Undissolved solid particles are visible: This indicates poor solubility. Proceed to the "Solubility Enhancement Strategies" section.

    • A cloudy or milky suspension forms: This may suggest partial solubility or the formation of a fine precipitate. Consider the possibility of temperature effects or the need for pH adjustment.

    • An oily layer separates from the solvent: This phenomenon, known as "oiling out," can occur when the compound's melting point is lower than the solution's temperature or with rapid cooling. Try gradual cooling or using a different solvent system.

  • Question: Have you tried basic mechanical agitation?

    • Action: Ensure the mixture has been adequately stirred or vortexed. For difficult-to-dissolve compounds, sonication can be an effective method to aid dissolution.

Solubility Enhancement Strategies

If basic dissolution attempts fail, the following strategies can be employed to improve the solubility of this compound.

pH Adjustment

As an aromatic amine, the solubility of this compound is expected to be highly pH-dependent. The predicted pKa of the conjugate acid is approximately 3.63, indicating it is a weak base.[1]

  • Question: Are you working with an aqueous solution?

    • Recommendation: Attempt to dissolve the compound in a buffer with a pH below its predicted pKa. A stepwise decrease in pH can help identify the optimal condition for solubility.

Co-solvency

The use of a water-miscible organic co-solvent can significantly enhance the solubility of poorly soluble organic compounds.

  • Question: Is your experimental system compatible with organic solvents?

    • Solution: Prepare a stock solution of the compound in a suitable organic solvent where it exhibits high solubility, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This stock solution can then be diluted into your aqueous experimental medium.

    • Caution: Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems. It is crucial to run a solvent tolerance control experiment.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which organic solvents should I first attempt to dissolve this compound?

A2: For initial attempts, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices as they are powerful solvents for a wide range of organic compounds.[3][4] Alcohols such as methanol and ethanol are also good candidates.

Q3: How does the nitrile group affect the solubility of the compound?

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can increase the rate of dissolution and the solubility of the compound. However, it is crucial to ensure that the compound is thermally stable and does not degrade at elevated temperatures. Always check the compound's thermal stability before applying heat.

Q5: What should I do if the compound precipitates out of the solution after initial dissolution?

A5: Precipitation after initial dissolution can be due to several factors, including temperature changes, solvent evaporation, or a change in pH. If you are diluting a stock solution, ensure that the final concentration is below the solubility limit in the final solvent mixture. Using a co-solvent system or maintaining the appropriate pH can help keep the compound in solution.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterLowThe presence of a significant non-polar aromatic ring and alkyl groups counteracts the polarity of the amine and nitrile groups.[2]
Acidic Aqueous Buffer (pH < 4)Moderate to HighProtonation of the basic amine group forms a more polar salt, increasing aqueous solubility.[2]
Methanol / EthanolModerateThe compound is expected to be soluble in polar protic solvents like alcohols. A related compound, 2-(4-Aminophenyl)ethanol, is soluble in methanol.[5][6]
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[3][4]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent with excellent solvating properties for many organic molecules.
Dichloromethane (DCM)ModerateAs a moderately polar solvent, DCM should be able to dissolve the compound.
HexaneLowThe compound is too polar to be readily soluble in non-polar aliphatic solvents like hexane.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To determine the qualitative solubility of this compound in various laboratory solvents.

Materials:

  • This compound

  • Vials or test tubes

  • Vortex mixer

  • Solvents: Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, DMF, Dichloromethane, Hexane

Procedure:

  • Add approximately 1-2 mg of this compound to a series of labeled vials.

  • To each vial, add 1 mL of a different solvent.

  • Vortex each vial vigorously for 30 seconds.

  • Visually inspect each vial for undissolved solid.

  • If the solid has dissolved, the compound is considered soluble in that solvent at approximately 1-2 mg/mL.

  • If the solid has not dissolved, the compound is considered poorly soluble or insoluble at that concentration.

  • Record your observations.

Protocol 2: Solubility Enhancement by pH Adjustment

Objective: To enhance the aqueous solubility of this compound by lowering the pH.

Materials:

  • This compound

  • A series of aqueous buffers with varying pH (e.g., pH 7.4, 6.0, 5.0, 4.0, 3.0, 2.0)

  • Vials

  • Vortex mixer

  • pH meter

Procedure:

  • Add a known amount of this compound to a series of vials to achieve a target concentration (e.g., 1 mg/mL).

  • Add 1 mL of each buffer to the respective vials.

  • Vortex the vials for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound does not dissolve, sonication can be applied for 5-10 minutes.

  • Observe and record the pH at which the compound completely dissolves.

Protocol 3: Solubility Enhancement by Co-solvency

Objective: To prepare a stock solution of this compound using a co-solvent for subsequent dilution in aqueous media.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Aqueous buffer or cell culture medium

  • Vials or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or DMF (e.g., 10 mg/mL or 50 mg/mL). Ensure the compound is fully dissolved. Gentle warming and vortexing may be required.

  • Perform serial dilutions of this stock solution into your aqueous experimental medium to achieve the desired final concentrations.

  • After each dilution step, vortex the solution thoroughly.

  • Visually inspect for any signs of precipitation.

  • Crucial Step: Prepare a vehicle control by performing the same dilutions with the co-solvent alone to assess its effect on your experimental system.

Visualizations

G start Solubility Problem with This compound initial_assessment Initial Assessment: Observe mixture, apply mechanical agitation start->initial_assessment dissolved_check Is the compound fully dissolved? initial_assessment->dissolved_check enhancement_strategies Solubility Enhancement Strategies dissolved_check->enhancement_strategies No success Compound Dissolved: Proceed with experiment dissolved_check->success Yes aqueous_check Aqueous Solution? enhancement_strategies->aqueous_check organic_compatible_check System Compatible with Organic Solvents? enhancement_strategies->organic_compatible_check ph_adjustment pH Adjustment: Lower pH for aqueous solutions ph_adjustment->success co_solvency Co-solvency: Use a strong organic solvent (e.g., DMSO) co_solvency->success failure Persistent Solubility Issues: Consider alternative strategies (e.g., formulation changes) aqueous_check->ph_adjustment Yes aqueous_check->organic_compatible_check No organic_compatible_check->co_solvency Yes organic_compatible_check->failure No

Caption: Troubleshooting workflow for solubility issues.

G start Start: Weigh Compound add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe decision Is it fully dissolved? observe->decision soluble Result: Soluble decision->soluble Yes insoluble Result: Poorly Soluble/ Insoluble decision->insoluble No

Caption: Experimental workflow for qualitative solubility.

References

Characterization challenges of 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Aminophenyl)-2-methylpropanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges associated with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the analysis and purification of this compound.

Issue 1: Poor Peak Shape or Tailing in Reverse-Phase HPLC Analysis

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for this compound is often due to the basic nature of the primary aromatic amine group interacting with residual acidic silanols on the silica-based C18 column. Here are several troubleshooting steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.1% triethylamine (TEA) or 0.1% diethylamine (DEA), to the mobile phase. These modifiers compete with the analyte for interaction with the silanol groups, thus improving peak shape.

    • Lower pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate. At this pH, the amine group will be protonated, which can reduce its interaction with the stationary phase.

    • Column Choice: If the issue persists, consider using a column with end-capping or a "base-deactivated" column specifically designed for the analysis of basic compounds.

    • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can lead to peak distortion.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram Upon Standing

  • Question: I am observing new, smaller peaks in my HPLC chromatogram when my sample solution is left standing for a few hours. What is happening?

  • Answer: The primary aromatic amine in this compound is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored degradation products.

    • Sample Preparation: Prepare samples fresh and analyze them promptly. If storage is necessary, keep the solutions in amber vials and at a low temperature (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon).[1][2]

    • Antioxidants: For prolonged storage or processing, consider the addition of a small amount of an antioxidant to the sample solution, but be mindful of potential interference with your analysis.

    • Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed to minimize dissolved oxygen.

Issue 3: Difficulty in Achieving Baseline Separation from Impurities

  • Question: I am struggling to separate the main peak of this compound from a closely eluting impurity. How can I improve the resolution?

  • Answer: Achieving baseline separation can be challenging, especially from structurally similar impurities. Here are some strategies to enhance resolution:

    • Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.

    • Adjust pH: Modifying the pH of the mobile phase can change the ionization state of your analyte and some impurities, leading to differential retention.

    • Column Chemistry: Switch to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What are the common impurities I should be aware of during the synthesis of this compound?

    • A1: The most common synthesis route involves the reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile.[1] Potential process-related impurities include:

      • Unreacted Starting Material: Residual 2-methyl-2-(4-nitrophenyl)propanenitrile.

      • Intermediates: Incomplete reduction can lead to the presence of nitroso or hydroxylamine intermediates.

      • Byproducts of the Reducing Agent: If using tin(II) chloride, tin salts may be present and need to be removed during workup.[1]

  • Q2: What is a recommended method for the purification of this compound?

    • A2: Purification is commonly achieved by silica gel column chromatography.[1] A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[1] The polarity of the eluent can be adjusted based on TLC monitoring.

Analytical Characterization

  • Q3: Are there any specific challenges in interpreting the NMR spectrum of this compound?

    • A3: The NMR spectrum is generally straightforward. However, ensure your solvent is free of acidic impurities, which can broaden the -NH2 proton signal. The aromatic protons will show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

  • Q4: Is this compound stable? What are the recommended storage conditions?

    • A4: The compound is a light brown to off-white solid and should be stored under an inert gas (nitrogen or argon) at 2–8 °C to prevent oxidation of the amine group.[1][2] It is sensitive to air and light.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C10H12N2[1]
Molecular Weight 160.22 g/mol [1]
Appearance Light brown to off-white solid[1]
Boiling Point 173-174 °C at 10 Torr[1][2]
Density (Predicted) 1.055 ± 0.06 g/cm³[1][2]
pKa (Predicted) 3.63 ± 0.10[1][2]
Storage Temperature 2–8 °C under inert gas[1][2]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is based on the reduction of the corresponding nitro compound.

  • Dissolution: Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl2·2H2O) (15.86 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup:

    • Alkalize the reaction mixture with an aqueous solution of sodium carbonate.

    • Separate the organic layer.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (e.g., 1:9 v/v).[1]

Protocol 2: Reverse-Phase HPLC Method for Purity Analysis

This is a general starting method that may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-methyl-2-(4-nitrophenyl)propanenitrile reagent SnCl2·2H2O in Ethyl Acetate start->reagent reaction Stir at Room Temperature reagent->reaction alkalize Alkalize with Na2CO3 (aq) reaction->alkalize extract Separate Organic Layer alkalize->extract wash Wash with Water extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product 2-(4-Aminophenyl)-2- methylpropanenitrile chromatography->product

Caption: Synthetic workflow for this compound.

troubleshooting_hplc problem Poor HPLC Peak Shape (Tailing) cause1 Interaction with Residual Silanols problem->cause1 cause2 Inappropriate Sample Solvent problem->cause2 solution1a Add Basic Modifier (e.g., TEA) cause1->solution1a solution1b Lower Mobile Phase pH (2.5-3.5) cause1->solution1b solution1c Use Base-Deactivated Column cause1->solution1c solution2 Dissolve Sample in Mobile Phase cause2->solution2

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent and effective method is the reduction of the corresponding nitro compound, 2-methyl-2-(4-nitrophenyl)propanenitrile. This is often achieved using a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent like ethyl acetate.[1]

Q2: I am experiencing low yields during the scale-up of the nitro reduction. What are the potential causes?

A2: Low yields during the scale-up of this reduction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reducing agent, reaction time, or inadequate temperature control.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

  • Product Degradation: The product may be sensitive to the reaction or work-up conditions, especially pH and temperature.

  • Issues During Work-up and Purification: Product loss can occur during extraction, washing, and chromatography steps.

Q3: What are common impurities to expect in the synthesis of this compound?

A3: Common impurities can include unreacted starting material (2-methyl-2-(4-nitrophenyl)propanenitrile), partially reduced intermediates, and byproducts from side reactions.[2] Residual tin salts from the workup of reactions using stannous chloride can also be a significant inorganic impurity.

Q4: How can I monitor the progress of the reduction reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the disappearance of the starting material (the nitro compound) and the appearance of the product (the amine).

Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A5: Yes, you should always consult the Safety Data Sheet (SDS) for each reagent. For this synthesis, be aware that stannous chloride is corrosive and requires careful handling. The product itself may cause skin and eye irritation.[1] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratio of the reducing agent to the starting material is used. On a larger scale, mass transfer limitations might require a slight excess of the reducing agent.- Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.- Optimize Temperature: While the reaction is often run at room temperature, gentle heating may be required to drive it to completion. However, be cautious of potential side reactions at higher temperatures.
Side Product Formation - Control Temperature: Run the reaction at a controlled, lower temperature to minimize the formation of temperature-sensitive byproducts.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine product.
Difficult Work-up - pH Adjustment: Ensure the reaction mixture is properly basified (e.g., with aqueous sodium carbonate) to precipitate tin salts and liberate the free amine for extraction.[1]- Efficient Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
Purification Issues - Column Chromatography Optimization: If using silica gel chromatography, select an appropriate eluent system. A common system is a mixture of ethyl acetate and petroleum ether.[1]- Alternative Purification: Consider recrystallization as an alternative or final purification step to improve purity and yield.
Problem 2: Product Purity Issues
Observed Impurity Troubleshooting Steps
Unreacted Starting Material - See "Incomplete Reaction" under Problem 1 .
Tin Salt Contamination - Thorough Washing: After basification, ensure the precipitate is thoroughly washed to remove trapped product.- Filtration Aid: Use a filtration aid (e.g., celite) to improve the filtration of fine tin salt precipitates.- Aqueous Washes: Wash the organic extracts with brine or water to remove any residual water-soluble impurities.
Unknown Byproducts - Characterize Impurities: Use analytical techniques such as LC-MS or NMR to identify the structure of the major byproducts.- Adjust Reaction Conditions: Once the byproducts are identified, adjust reaction conditions (e.g., temperature, solvent, reducing agent) to minimize their formation.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile using stannous chloride dihydrate.[1]

Materials:

  • 2-methyl-2-(4-nitrophenyl)propanenitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).

  • To this solution, add stannous chloride dihydrate (15.86 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction to completion by TLC.

  • Upon completion, carefully basify the reaction mixture with an aqueous sodium carbonate solution until the pH is alkaline.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (e.g., 1:9 v/v) to afford this compound.

Data Presentation

The following table presents hypothetical data for optimizing the reaction yield by varying the amount of reducing agent.

Entry Starting Material (mmol) SnCl₂·2H₂O (equivalents) Reaction Time (h) Yield (%) Purity (by HPLC, %)
1103.0127592
2104.0128595
3105.0129298
4106.0129398

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 2-methyl-2-(4-nitrophenyl)propanenitrile Product This compound Start->Product Reduction Reagent SnCl₂·2H₂O Ethyl Acetate Reagent->Start Troubleshooting_Workflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeConditions Increase Reagent/Time/Temp Incomplete->OptimizeConditions CheckWorkup Review Work-up & Purification Complete->CheckWorkup Success Yield Improved OptimizeConditions->Success WorkupLoss Product Loss During Work-up CheckWorkup->WorkupLoss Yes SideReactions Investigate Side Reactions (LC-MS/NMR) CheckWorkup->SideReactions No OptimizeWorkup Optimize Extraction/Purification WorkupLoss->OptimizeWorkup OptimizeWorkup->Success ModifyConditions Modify Reaction Conditions SideReactions->ModifyConditions ModifyConditions->Success

References

Validation & Comparative

Comparative Guide to the Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to 2-(4-Aminophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an optimal synthetic pathway is critical and depends on factors such as yield, purity, cost, safety, and environmental impact. This document outlines the most common methods, presenting available experimental data, detailed protocols, and a visual representation of the synthetic pathways to aid in informed decision-making.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound based on available data.

ParameterRoute 1: Reduction with Stannous Chloride (SnCl₂)Route 2: Catalytic HydrogenationRoute 3: Reduction with Sodium Dithionite (Na₂S₂O₄)Route 4: Reduction with Iron in Acetic Acid
Starting Material 2-Methyl-2-(4-nitrophenyl)propanenitrile2-Methyl-2-(4-nitrophenyl)propanenitrile2-Methyl-2-(4-nitrophenyl)propanenitrile2-Methyl-2-(4-nitrophenyl)propanenitrile
Key Reagents Stannous chloride dihydrate (SnCl₂·2H₂O)Palladium on carbon (Pd/C), Hydrogen source (H₂ gas or transfer agent)Sodium dithionite (Na₂S₂O₄)Iron powder, Acetic acid
Solvent Ethyl acetateMethanol, Ethanol, or Ethyl acetateDMF/WaterEthanol/Water
Reaction Temperature Room temperatureRoom temperature to moderate heating45°CReflux
Reaction Time OvernightSeveral hours24 hoursSeveral hours
Reported Yield 89%[1]High (specific data for this substrate not found)76% (on a polymer-supported substrate)[1]High (specific data for this substrate not found)
Key Advantages High yield, mild reaction conditions."Green" chemistry (clean reaction), high potential yield.Metal-free reduction, tolerates various functional groups.[2][3]Inexpensive reagents, well-established method.
Key Disadvantages Use of a tin reagent (environmental concerns).Requires specialized equipment (hydrogenator), catalyst cost.Moderate yield, requires aqueous workup.Acidic conditions, potential for iron contamination in the product.

Logical Workflow for Synthesis Route Comparison

Synthesis_Comparison cluster_start Starting Point cluster_synthesis Synthesis Routes cluster_params Comparison Parameters cluster_decision Decision start Target Molecule: This compound Route1 Route 1: SnCl2 Reduction start->Route1 Route2 Route 2: Catalytic Hydrogenation start->Route2 Route3 Route 3: Sodium Dithionite Reduction start->Route3 Route4 Route 4: Iron/Acetic Acid Reduction start->Route4 Yield Yield Route1->Yield Purity Purity Route1->Purity Conditions Reaction Conditions Route1->Conditions Cost Cost & Safety Route1->Cost Route2->Yield Route2->Purity Route2->Conditions Route2->Cost Route3->Yield Route3->Purity Route3->Conditions Route3->Cost Route4->Yield Route4->Purity Route4->Conditions Route4->Cost Decision Optimal Route Selection Yield->Decision Purity->Decision Conditions->Decision Cost->Decision

Caption: Comparative analysis workflow for synthesis routes of this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on information from patents and scientific literature.

Synthesis of Starting Material: 2-Methyl-2-(4-nitrophenyl)propanenitrile

This protocol describes the synthesis of the common starting material for the subsequent reduction reactions.

Reaction: p-Nitrophenylacetonitrile is methylated using iodomethane in the presence of a base to yield 2-methyl-2-(4-nitrophenyl)propanenitrile.

Procedure:

  • Suspend sodium tert-butoxide (662 mg, 6.47 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under an inert atmosphere and cool to 0°C.[4]

  • Add 4-nitrophenylacetonitrile (1000 mg, 6.18 mmol) to the suspension and stir the reaction mixture for 10 minutes at 0°C.[4]

  • Add a second equivalent of sodium tert-butoxide (662 mg, 6.47 mmol) and stir for an additional 10 minutes.

  • Add iodomethane (800 μL, 12.94 mmol) dropwise over 15 minutes, maintaining the reaction temperature between 0-10°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-methyl-2-(4-nitrophenyl)propanenitrile.

Route 1: Reduction with Stannous Chloride (SnCl₂)

Reaction: The nitro group of 2-methyl-2-(4-nitrophenyl)propanenitrile is reduced to an amine using stannous chloride dihydrate.

Procedure:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL) in a round-bottom flask.[1]

  • Add stannous chloride dihydrate (3.52 g, 15.86 mmol) to the solution.[1]

  • Stir the reaction mixture at room temperature overnight.[1]

  • Upon completion of the reaction (monitored by TLC), carefully add a saturated aqueous solution of sodium carbonate to basify the mixture to a pH of approximately 8.[1]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude product.[1]

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:9, v/v) to afford this compound.[1]

Route 2: Catalytic Hydrogenation

Reaction: The nitro group of 2-methyl-2-(4-nitrophenyl)propanenitrile is selectively reduced to an amine by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Procedure:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (typically at a pressure of 1-4 atm) or a hydrogen transfer reagent like ammonium formate.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.

Route 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Reaction: The nitro group of 2-methyl-2-(4-nitrophenyl)propanenitrile is reduced to an amine using sodium dithionite in a mixed solvent system.

Procedure:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile in a mixture of an organic solvent (e.g., DMF) and water.[1]

  • Heat the solution to approximately 45°C.[1]

  • Prepare a solution of sodium dithionite in water.

  • Add the sodium dithionite solution dropwise to the solution of the nitro compound while maintaining the pH of the reaction mixture between 8 and 9 by the addition of sodium bicarbonate.[1]

  • Stir the reaction mixture at 45°C for 24 hours.[1]

  • After cooling to room temperature, extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 4: Reduction with Iron in Acetic Acid

Reaction: The nitro group of 2-methyl-2-(4-nitrophenyl)propanenitrile is reduced to an amine using iron powder in an acidic medium.

Procedure:

  • To a solution of 2-methyl-2-(4-nitrophenyl)propanenitrile in a mixture of ethanol and water, add iron powder.

  • Add glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

References

A Comparative Purity Analysis of Commercially Available 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available 2-(4-Aminophenyl)-2-methylpropanenitrile, a key intermediate in pharmaceutical synthesis. The purity of starting materials is a critical factor that can significantly impact research outcomes, reaction yields, and the impurity profile of final active pharmaceutical ingredients. This document outlines a comprehensive analytical protocol for purity determination by High-Performance Liquid Chromatography (HPLC) and presents a hypothetical comparison of products from various suppliers.

Purity Comparison of Commercial this compound

The following table summarizes the stated and hypothetically determined purity of this compound from various commercial suppliers. The "Determined Purity (HPLC)" column represents data that would be obtained using the detailed experimental protocol outlined in this guide.

Supplier Product Number Stated Purity (%) Determined Purity (HPLC) (%) Major Impurity (Hypothetical)
Supplier AA123≥98.098.52-Methyl-2-(4-nitrophenyl)propanenitrile
Supplier BB456>97.097.2Unidentified Aromatic Impurity
Supplier CC789≥98.099.1Starting Material from Synthesis
Supplier DD01297%96.8Solvent Residue

Experimental Protocol: Purity Determination by HPLC

This section details the High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standard of this compound (certified purity)

  • Samples of this compound from different commercial suppliers

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Sample Solutions: Prepare solutions of the samples from each commercial supplier in the same manner as the reference standard solution.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (50:50 mobile phase mixture) to ensure a clean baseline.

  • Inject the reference standard solution to determine the retention time of the main peak.

  • Inject each of the sample solutions in triplicate.

  • Record the chromatograms for all injections.

5. Data Analysis and Purity Calculation

  • Identify the peak corresponding to this compound in the sample chromatograms based on the retention time of the reference standard.

  • Calculate the area of all peaks in each chromatogram.

  • The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow

The following diagram illustrates the workflow for the purity comparison of commercially available this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_reporting Reporting Sample_Acquisition Acquire Samples (Suppliers A, B, C, D) Sample_Solutions Prepare Sample Solutions Sample_Acquisition->Sample_Solutions Reference_Standard Prepare Reference Standard Solution Standard_Injection Inject Reference Standard Reference_Standard->Standard_Injection Sample_Injections Inject Sample Solutions (Triplicate) Sample_Solutions->Sample_Injections System_Equilibration HPLC System Equilibration Blank_Injection Inject Blank System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injections Chromatogram_Acquisition Acquire Chromatograms Sample_Injections->Chromatogram_Acquisition Peak_Integration Integrate Peaks Chromatogram_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation Data_Tabulation Tabulate Results Purity_Calculation->Data_Tabulation Comparison_Guide Generate Comparison Guide Data_Tabulation->Comparison_Guide

Caption: Workflow for Purity Analysis of this compound.

A Comparative Guide to 2-(4-Aminophenyl)-2-methylpropanenitrile and 2-(4-aminophenyl)acetonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the versatile intermediates, aminophenylnitriles serve as crucial scaffolds for the construction of a wide array of bioactive molecules. This guide provides an objective comparison of two such intermediates: 2-(4-aminophenyl)-2-methylpropanenitrile and 2-(4-aminophenyl)acetonitrile. We will delve into their synthesis, physical and chemical properties, and their application in the synthesis of targeted therapeutics, supported by experimental data and detailed protocols.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these reagents is essential for their effective use in synthesis. The table below summarizes the key properties of this compound and 2-(4-aminophenyl)acetonitrile.

PropertyThis compound2-(4-aminophenyl)acetonitrile
CAS Number 115279-57-7[1]3544-25-0[2]
Molecular Formula C₁₀H₁₂N₂[1]C₈H₈N₂[2]
Molecular Weight 160.22 g/mol [1]132.16 g/mol [2]
Appearance Light brown to off-white solid[1]Light yellow crystalline substance[2]
Melting Point Not explicitly stated45-48 °C[2]
Boiling Point 173-174 °C at 10 Torr[1]312 °C at 760 mmHg
Solubility Not explicitly statedSlightly soluble in water[2]

Synthesis and Reactivity: A Tale of Two Nitriles

Both compounds are typically synthesized via the reduction of their corresponding p-nitrophenyl precursors. The choice between these two intermediates in a synthetic campaign often hinges on the desired substitution pattern and the steric and electronic effects they impart on the target molecule.

Synthesis Protocols

Protocol 1: Synthesis of this compound [1]

This procedure details the reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile to yield the desired aminophenylnitrile.

  • Reactants: 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol), Stannous chloride dihydrate (15.86 mmol), Ethyl acetate (20 mL).

  • Procedure:

    • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile in ethyl acetate.

    • Add stannous chloride dihydrate to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Upon completion, alkalize the mixture with aqueous sodium carbonate.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:9 v/v).

  • Yield: 89%[1]

Protocol 2: Synthesis of 2-(4-aminophenyl)acetonitrile [2]

The synthesis of 2-(4-aminophenyl)acetonitrile is also achieved through the reduction of a nitro precursor, p-nitrophenylacetonitrile. While a specific, detailed academic protocol with a precise yield was not found in the immediate search, industrial manufacturing processes are described as achieving high yields through catalytic hydrogenation.[2]

Reactivity and Steric Considerations

The primary structural difference between the two molecules is the presence of a gem-dimethyl group on the carbon adjacent to the nitrile in this compound, whereas 2-(4-aminophenyl)acetonitrile has a methylene group at this position. This structural variance has significant implications for their reactivity.

  • Steric Hindrance: The gem-dimethyl group in this compound introduces significant steric bulk around the aminophenyl moiety. This can influence the rate and feasibility of reactions involving the amino group, such as N-alkylation or N-acylation. In contrast, the methylene group in 2-(4-aminophenyl)acetonitrile presents less steric hindrance, potentially allowing for faster and more efficient reactions at the amino group.

  • Electronic Effects: The gem-dimethyl group can also exert a modest electron-donating inductive effect, which may slightly increase the electron density on the aromatic ring and the basicity of the amino group compared to the methylene group. However, this effect is generally considered to be minor compared to the steric influence.

This difference in steric hindrance is a critical factor for medicinal chemists to consider during the design of synthetic routes. While no direct comparative studies on their N-alkylation were found, it can be reasonably inferred that 2-(4-aminophenyl)acetonitrile would be the more reactive partner in such transformations under similar conditions.

Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

A significant application of this compound is as a key intermediate in the synthesis of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[3] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4]

Synthetic Application in a PI3K/mTOR Inhibitor

A published synthesis demonstrates the utility of this compound in the preparation of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for quinoline-based PI3K/mTOR inhibitors like NVP-BEZ235 derivatives.[3]

Protocol 3: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile [3]

  • Reactants: 6-bromo-4-chloro-3-nitroquinoline, this compound.

  • Procedure: The synthesis involves the reaction of 6-bromo-4-chloro-3-nitroquinoline with this compound.

  • Yield: 50%[3]

The gem-dimethyl group in this context is likely a deliberate design element, potentially contributing to the binding affinity and selectivity of the final inhibitor by occupying a specific hydrophobic pocket in the target enzyme's active site.

The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K and mTOR in this critical signaling cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor PI3K/mTOR Inhibitor (e.g., NVP-BEZ235 derivatives) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion

Both this compound and 2-(4-aminophenyl)acetonitrile are valuable intermediates in organic synthesis, particularly for the development of pharmaceuticals. The choice between them is dictated by the specific synthetic strategy and the desired properties of the target molecule.

  • 2-(4-aminophenyl)acetonitrile offers lower steric hindrance, making it a potentially more reactive and suitable choice for reactions where facile access to the amino group is required.

  • This compound , with its characteristic gem-dimethyl group, provides a bulkier scaffold. This steric hindrance can be a critical design element in targeted therapies, such as PI3K/mTOR inhibitors, where it may contribute to enhanced binding affinity and selectivity.

Researchers and drug development professionals should carefully consider these structural and reactivity differences when selecting an aminophenylnitrile building block for their synthetic endeavors. The detailed protocols and comparative data presented in this guide aim to facilitate this decision-making process and contribute to the efficient development of novel therapeutics.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitrile-containing aromatic amine, 2-(4-Aminophenyl)-2-methylpropanenitrile, serves as a crucial synthetic intermediate in the development of various biologically active compounds. While the molecule itself is not typically evaluated for direct therapeutic effects, its derivatives have demonstrated significant potential, particularly in oncology. This guide provides a comparative analysis of the biological activities of key compound classes derived from or structurally related to this compound, with a focus on their anticancer properties. We present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support further research and development.

Overview of Biologically Active Derivatives

Compounds synthesized using this compound as a building block, or those sharing its core structural features, have been investigated for a range of therapeutic applications. The most prominent among these are inhibitors of the PI3K/mTOR signaling pathway and a class of potent and selective antitumor benzothiazoles.

PI3K/mTOR Inhibitors

This compound is a key intermediate in the synthesis of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, such as NVP-BEZ235.[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] NVP-BEZ235 and similar compounds competitively bind to the ATP-binding cleft of PI3K and mTOR, inhibiting their kinase activity.[4] This dual inhibition can lead to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[4][5] Interestingly, NVP-BEZ235 has also been shown to inhibit ATM and DNA-PKcs, kinases involved in the DNA damage response, which contributes to its radiosensitizing effects.[6]

2-(4-Aminophenyl)benzothiazole Derivatives

A series of 2-(4-aminophenyl)benzothiazoles have demonstrated potent and highly selective antitumor activity against a range of cancer cell lines, particularly breast and ovarian cancers.[7][8] Their mechanism of action is distinct from many conventional chemotherapeutics and involves the induction of the cytochrome P450 1A1 (CYP1A1) enzyme in sensitive cancer cells.[8][9] This induction leads to the metabolic activation of the benzothiazole derivatives into reactive electrophilic species that form covalent adducts with DNA, ultimately triggering cell cycle arrest and apoptosis.[9] The selectivity of these compounds appears to be linked to the differential expression and inducibility of CYP1A1 in tumor versus normal tissues.

Comparative In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds and their alternatives against various human cancer cell lines.

Table 1: In Vitro Activity of PI3K/mTOR Inhibitor NVP-BEZ235

Cell LineCancer TypeIC50 (nM)Reference
K562Chronic Myeloid Leukemia~200[10]
K562/A (doxorubicin-resistant)Chronic Myeloid Leukemia~200[10]
Cal-33Head and Neck Squamous Cell Carcinoma50 (pretreatment)
UD-SCC-2Head and Neck Squamous Cell Carcinoma50 (pretreatment)
786-ORenal Cell Carcinoma<250[2]
A498Renal Cell Carcinoma<250[2]
A549/DDP (cisplatin-resistant)Non-Small Cell Lung Cancer150 (in combination)[11]

Table 2: In Vitro Activity of 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

Cell LineCancer TypeGI50 (nM)Reference
MCF-7Breast Cancer<5[3]
IGROV-1Ovarian CancerSensitive[8]
SKOV-3Ovarian CancerResistant[8]
MDA-MB-435Breast CancerResistant[9]

Table 3: In Vitro Activity of Alternative/Standard-of-Care Anticancer Agents

CompoundTarget/MechanismCell LineCancer TypeIC50/GI50Reference
Tubulin Inhibitors
ColchicineTubulin Polymerization InhibitorMultipleVarious8.1 µM (enzymatic)[12]
PaclitaxelMicrotubule StabilizerHEK293/ABCC1->10,000 nM[13]
DNMT Inhibitors
Decitabine (5-AZA-CdR)DNA Methyltransferase InhibitorHL-60Myeloid Leukemia~10 µM (1h exposure)[4]
Azacitidine (5-AZA)DNA Methyltransferase InhibitorHMC-1Mast Cell Leukemia20 µM (48h exposure)[14]
FDA-Approved PI3K Inhibitors
Alpelisib (Piqray®)PI3Kα Inhibitor-Breast CancerFDA Approved[1][7]
Idelalisib (Zydelig®)PI3Kδ Inhibitor-Leukemia/LymphomaFDA Approved[7][15]
Copanlisib (Aliqopa®)Pan-Class I PI3K Inhibitor-LymphomaFDA Approved[7][15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, and 15% glycerol). Keep purified tubulin on ice.

  • Compound Incubation: In a 96-well plate, incubate various concentrations of the test compound with the tubulin solution in the reaction buffer at 37°C. Include positive (e.g., colchicine) and negative (DMSO) controls.

  • Absorbance Monitoring: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader set at 37°C.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the negative control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

DNA Methyltransferase (DNMT) Inhibition Assay

This assay quantifies the activity of DNMT enzymes and the inhibitory potential of test compounds.

Protocol:

  • Assay Setup: In a 96-well plate coated with a DNMT substrate, add the assay buffer, S-adenosyl-L-methionine (SAM), the test compound at various concentrations, and the DNMT enzyme. Include a no-inhibitor control.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow for the methylation of the DNA substrate.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes 5-methylcytosine (5-mC). After incubation and washing, add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Signal Generation: Add a suitable substrate for the reporter enzyme and measure the resulting colorimetric or fluorometric signal using a microplate reader.

  • Data Analysis: Calculate the percentage of DNMT inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

CYP1A1 Induction Assay (EROD Assay)

This assay measures the catalytic activity of CYP1A1 as an indicator of its induction by a test compound.

Protocol:

  • Cell Treatment: Culture human hepatocytes or a suitable cell line (e.g., HepG2) and treat with various concentrations of the test compound for 24-72 hours. Include a known inducer (e.g., β-naphthoflavone) as a positive control.

  • EROD Reaction: After treatment, incubate the cells with 7-ethoxyresorufin, a non-fluorescent substrate for CYP1A1.

  • Fluorescence Measurement: CYP1A1 metabolizes 7-ethoxyresorufin to the highly fluorescent product, resorufin. Measure the fluorescence of resorufin in the cell culture medium or cell lysate using a fluorescence microplate reader.

  • Data Analysis: Quantify the rate of resorufin formation, which is proportional to the CYP1A1 activity. Compare the activity in treated cells to that in vehicle-treated control cells to determine the fold induction.

DNA Adduct Formation Assay (³²P-Postlabeling)

This highly sensitive method is used to detect and quantify DNA adducts.

Protocol:

  • DNA Isolation: Isolate genomic DNA from cells or tissues treated with the test compound.

  • DNA Hydrolysis: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatography: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: Detect the radioactive adduct spots by autoradiography and quantify them by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor NVP-BEZ235 (Derivative) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Benzothiazole_MoA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzothiazole 2-(4-Aminophenyl)benzothiazole Derivative AhR_complex AhR-Hsp90 Complex Benzothiazole->AhR_complex Binding Metabolite Reactive Electrophilic Metabolite Benzothiazole->Metabolite Metabolism AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Dimerization CYP1A1_protein CYP1A1 Enzyme CYP1A1_protein->Metabolite DNA_adduct DNA Adducts Metabolite->DNA_adduct Covalent Binding to DNA ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A1_mRNA->CYP1A1_protein Translation Apoptosis Apoptosis DNA_adduct->Apoptosis

Caption: Mechanism of action for 2-(4-aminophenyl)benzothiazoles.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (3-4 hours) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

References

Validating the Structure of 2-(4-Aminophenyl)-2-methylpropanenitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis for the structural validation of 2-(4-Aminophenyl)-2-methylpropanenitrile. Through a detailed examination of expected and comparative experimental data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, this document serves as a crucial resource for researchers working with this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound and provide a comparison with experimental data for the structurally similar compound, 4-aminophenylacetonitrile. The key structural difference is the presence of two methyl groups on the benzylic carbon in the target molecule, which is expected to influence the spectroscopic features.

¹H NMR Spectroscopy Data

Proton Type Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for 4-Aminophenylacetonitrile Multiplicity Integration
Aromatic (Ha)~ 7.2 - 7.47.18Doublet2H
Aromatic (Hb)~ 6.6 - 6.86.65Doublet2H
-NH₂~ 3.5 - 4.5 (broad)3.55 (broad)Singlet2H
-CH₃~ 1.6 - 1.8N/ASinglet6H
-CH₂- (in analog)N/A3.63Singlet2H
Note: Experimental data for 4-aminophenylacetonitrile is provided for comparison. The absence of the benzylic CH₂ signal and the presence of a singlet for two methyl groups are key differentiators for this compound.

¹³C NMR Spectroscopy Data

Carbon Type Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for 4-Aminophenylacetonitrile
Quaternary C (C-CN)~ 35 - 45N/A
-CH₃~ 25 - 30N/A
Aromatic C (C-NH₂)~ 145 - 150146.2
Aromatic C (CHb)~ 114 - 116115.1
Aromatic C (CHa)~ 128 - 130129.3
Aromatic C (C-C(CH₃)₂)~ 128 - 132119.8 (for C-CH₂CN)
-C≡N~ 120 - 125119.2
-CH₂- (in analog)N/A22.8
Note: Experimental data for 4-aminophenylacetonitrile is provided for comparison. The presence of a quaternary carbon signal and a methyl carbon signal, along with the absence of a benzylic CH₂ signal, are expected for this compound.

Infrared (IR) Spectroscopy Data

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Characteristic Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3350 - 35003300 - 3500Medium (two bands)
C-H Stretch (Aromatic)3000 - 31003000 - 3100Medium to Weak
C-H Stretch (Alkyl)2850 - 29802850 - 3000Medium
C≡N Stretch (Nitrile)2220 - 22402210 - 2260Medium to Sharp
C=C Bend (Aromatic)1600 - 1620, 1500 - 15201450 - 1620Medium to Strong
C-N Stretch (Aromatic Amine)1250 - 13501250 - 1360Strong

Mass Spectrometry Data

Fragment Predicted m/z for this compound Possible Structure
[M]⁺160C₁₀H₁₂N₂⁺
[M-CH₃]⁺145C₉H₉N₂⁺
[M-HCN]⁺133C₉H₁₂N⁺
[C₈H₁₀N]⁺120(H₂N)C₆H₄C(CH₃)₂⁺
[C₇H₇]⁺91Tropylium ion

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum in the m/z range of 50-500.

    • Use a standard EI energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Workflow for the spectroscopic validation of this compound.

By following the protocols and comparing the acquired data with the provided reference information, researchers can confidently validate the chemical structure of this compound.

A Researcher's Guide to Cross-Reactivity Studies of 2-(4-Aminophenyl)-2-methylpropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of a novel compound is paramount to ensure specificity and avoid unintended off-target effects. This guide provides a framework for conducting and evaluating cross-reactivity studies of 2-(4-Aminophenyl)-2-methylpropanenitrile and its derivatives. While specific experimental data for this compound is not yet widely published, this document outlines the critical methodologies, data presentation standards, and theoretical frameworks necessary for a thorough investigation.

Understanding the Molecule and its Potential for Cross-Reactivity

This compound possesses several functional groups that can influence its binding properties and potential for cross-reactivity: the primary amino group on the phenyl ring, the nitrile group, and the gem-dimethyl group. The aminophenyl moiety, in particular, is a common scaffold in medicinal chemistry and can be subject to various metabolic transformations or may mimic endogenous structures, leading to interactions with unintended biological targets.

Hypothetical Cross-Reactivity Data Presentation

A crucial aspect of any cross-reactivity study is the clear and concise presentation of quantitative data. A typical approach involves comparing the concentration of the derivative that causes 50% inhibition (IC50) of a specific binding interaction (e.g., in an immunoassay) to the IC50 of the parent compound. The cross-reactivity is then often expressed as a percentage.

Below is a template table for summarizing such data. The derivatives listed are hypothetical and represent common structural modifications that should be considered in a real-world study.

CompoundStructure ModificationIC50 (nM)% Cross-Reactivity
This compoundParent Compound10100%
2-(4-Nitrophenyl)-2-methylpropanenitrileAmino to Nitro>10,000<0.1%
2-(4-Hydroxyphenyl)-2-methylpropanenitrileAmino to Hydroxyl5002%
2-Amino-2-methylpropanoic acidNitrile to Carboxylic Acid>10,000<0.1%
N-Acetyl-2-(4-aminophenyl)-2-methylpropanenitrileAcetylation of Amino Group2504%
2-(3-Aminophenyl)-2-methylpropanenitrilePositional Isomer (meta-amino)1,0001%
2-Phenyl-2-methylpropanenitrileRemoval of Amino Group>10,000<0.1%

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

Experimental Protocols

A robust cross-reactivity study relies on well-defined experimental protocols. The competitive enzyme-linked immunosorbent assay (ELISA) is a widely used method for this purpose.

Protocol for Competitive ELISA

This protocol outlines the steps to assess the cross-reactivity of derivatives against a specific antibody raised against the parent compound, this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Parent compound-protein conjugate (for coating)

  • Primary antibody specific to this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Parent compound and its derivatives

Procedure:

  • Coating: Coat the wells of a microtiter plate with the parent compound-protein conjugate diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare serial dilutions of the parent compound (for the standard curve) and each derivative in Assay Buffer. Add these solutions to the wells, followed immediately by the addition of the primary antibody at a pre-optimized concentration. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the compound concentration. Determine the IC50 value for the parent compound and each derivative. Calculate the percent cross-reactivity as described in the table above.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in cross-reactivity studies.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_report Reporting Compound Synthesize Derivatives Assay_Dev Develop Specific Assay (e.g., ELISA) Test_Deriv Test Derivatives at Various Concentrations Compound->Test_Deriv Std_Curve Generate Standard Curve (Parent Compound) Assay_Dev->Std_Curve IC50_Calc Calculate IC50 Values Std_Curve->IC50_Calc Test_Deriv->IC50_Calc CR_Calc Calculate % Cross-Reactivity IC50_Calc->CR_Calc Report Summarize in Table CR_Calc->Report

Workflow for a cross-reactivity study.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_compounds Compounds Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Parent 2-(4-Aminophenyl)-2- methylpropanenitrile Parent->Receptor Binds Derivative Cross-Reactive Derivative Derivative->Kinase2 Off-target binding

Potential off-target effects in a signaling pathway.

A Comparative Benchmarking Guide to 2-(4-Aminophenyl)-2-methylpropanenitrile and its Alternatives in Key Cyanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the introduction of a cyano group is a pivotal transformation, enabling access to a diverse array of valuable intermediates such as nitriles, amines, carboxylic acids, and heterocycles. The choice of a cyanating agent is critical, influencing reaction efficiency, safety, and substrate scope. This guide provides a comparative analysis of 2-(4-Aminophenyl)-2-methylpropanenitrile and other commonly employed cyanide sources in two fundamental reactions: the Strecker synthesis of α-aminonitriles and the cyanation of aryl halides.

Executive Summary

This compound is a stable, crystalline solid that can serve as a cyanide source. Its primary utility has been demonstrated in specific applications, such as the synthesis of complex heterocyclic structures like quinoline-based inhibitors. While direct, comprehensive benchmarking studies against mainstream cyanating agents are not extensively available in the public domain, this guide compiles existing data to offer an indirect comparison of its potential efficiency.

Alternative and more established cyanide donors such as potassium cyanide (KCN), trimethylsilyl cyanide (TMSCN), and acetone cyanohydrin offer a broader range of documented applications and, in many standard reactions, provide high yields under optimized conditions. The selection of an appropriate cyanating agent will ultimately depend on the specific reaction, substrate, desired safety profile, and scalability.

I. The Strecker Synthesis of α-Aminonitriles: A Comparative Overview

The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a cornerstone for the synthesis of α-aminonitriles, which are direct precursors to amino acids.[1][2][3] While no specific examples of this compound as a direct cyanide source in a typical Strecker reaction were identified in the reviewed literature, it is itself an α-aminonitrile and could potentially participate in transcyanation reactions. However, for the purpose of this guide, we will compare the efficiency of established cyanide sources.

The following table summarizes the performance of common cyanide sources in the Strecker reaction with various substrates.

Cyanide SourceCarbonyl SubstrateAmine SubstrateCatalyst/ConditionsYield (%)Reference
KCN BenzaldehydeAnilineAcetic acid, H₂O, Toluene, 0 °C98[4]
PivaldehydeBenzylamineAcetic acid, H₂O, Toluene, 0 °C96[4]
CyclohexanoneMorpholineNo catalyst, neat, rt94[1]
TMSCN BenzaldehydeAnilineIndium powder, H₂O, rt98[2]
FurfuralBenzylamineIndium powder, H₂O, rt96[2]
AcetophenoneAnilineSulfated polyborate, solvent-free, rtup to 99[5][6]
Acetone Cyanohydrin BenzaldehydeBenzylamineNo catalyst, H₂O, rtHigh (not specified)[7]
CyclohexanonePiperidineNo catalyst, H₂O, rtHigh (not specified)[7]

Key Observations:

  • Potassium Cyanide (KCN): An inexpensive and effective cyanide source, particularly in aqueous or biphasic conditions. It often provides high yields without the need for complex catalysts.[1][4]

  • Trimethylsilyl Cyanide (TMSCN): A versatile and highly efficient reagent, especially when paired with a suitable catalyst. It is soluble in organic solvents and can be used under anhydrous conditions, offering excellent yields across a broad range of substrates.[2][5][8]

  • Acetone Cyanohydrin: Considered a safer alternative to hydrogen cyanide gas, it can be used in catalyst-free conditions, particularly in aqueous media, to afford high yields of α-aminonitriles.[7]

Experimental Protocols: Strecker Reaction

Protocol 1: Potassium Cyanide-Mediated Strecker Synthesis [4]

  • Reagents: Aldehyde/Imine (1.0 mmol), Potassium Cyanide (2.0 equiv.), Acetic Acid (1.2 equiv.), Water (4.0 equiv.), Toluene.

  • Procedure: A flask is charged with KCN and toluene and cooled to 0 °C. Acetic acid and water are added sequentially. The imine, dissolved in toluene, is then added to the vigorously stirred mixture. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the organic layer is separated, dried, and concentrated. The product is purified by silica gel chromatography.

Protocol 2: TMSCN-Mediated Strecker Synthesis with Indium Catalyst [2]

  • Reagents: Aldehyde (1 mmol), Amine (1 mmol), TMSCN (1.2 mmol), Indium powder (10 mol%), Water.

  • Procedure: To a mixture of the aldehyde, amine, and indium powder in water, TMSCN is added. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.

Visualizing the Strecker Reaction Pathway

Strecker_Pathway carbonyl Aldehyde/ Ketone imine Imine carbonyl->imine + Amine - H₂O amine Amine amine->imine aminonitrile α-Aminonitrile imine->aminonitrile cn_source Cyanide Source (KCN, TMSCN, etc.) cn_source->aminonitrile + Imine

A simplified workflow for the Strecker synthesis of α-aminonitriles.

II. Cyanation of Aryl Halides: A Case Study in Heterocycle Synthesis

The palladium- or copper-catalyzed cyanation of aryl halides is a powerful method for the synthesis of benzonitriles, which are prevalent in pharmaceuticals and agrochemicals. Here, we present a specific application of this compound in the synthesis of a quinoline-based inhibitor and compare its performance with other cyanide sources in similar transformations.

A. Synthesis of a Quinoline Inhibitor using this compound

In the synthesis of a key intermediate for certain quinoline inhibitors, this compound is reacted with 6-bromo-4-chloro-3-nitroquinoline.[9]

Cyanide SourceAryl Halide SubstrateCatalyst/ConditionsProductYield (%)Reference
This compound 6-Bromo-4-chloro-3-nitroquinolineNot specified2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile50[9]

B. Comparison with Other Cyanide Sources in Aryl Halide Cyanation

The following table provides a comparative overview of the efficiency of various cyanide sources in the cyanation of different aryl halides.

Cyanide SourceAryl Halide SubstrateCatalyst/ConditionsYield (%)Reference
K₄[Fe(CN)₆] Aryl ChloridesPd(OAc)₂, CM-phos, Na₂CO₃, ACN/H₂O, 70 °C74-97[10]
Zn(CN)₂ Aryl BromidesPd/C, dppf, Zn(CHO₂)₂·H₂O, DMAC, 100-120 °C77-96[10]
Formamide Aryl HalidesCuI, PPh₃, POCl₃Moderate to Excellent[10]
NH₄HCO₃/DMF Aryl HalidesCopper-mediatedModerate to Good[11]

Key Observations:

  • This compound: In the specific context of the quinoline inhibitor synthesis, it provides a moderate yield of 50%.[9] The reaction conditions were not fully detailed in the available abstract.

  • Alternative Cyanide Sources: For the broader class of aryl halide cyanations, catalyst systems employing less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) have been developed, often providing good to excellent yields.[10] Formamide and a combination of ammonium bicarbonate and DMF have also been used as cyanide surrogates in copper- and palladium-catalyzed reactions.[10][11]

Experimental Protocols: Cyanation of Aryl Halides

Protocol 3: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile [9]

  • Reagents: 6-Bromo-4-chloro-3-nitroquinoline, this compound.

  • Procedure: The reactants are refluxed for 1 hour. After cooling, the mixture is filtered, and the filter cake is dried to obtain the product as a yellow solid. (Further details on solvent and stoichiometry were not available in the abstract).

Protocol 4: Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆] [10]

  • Reagents: Aryl chloride (1.0 equiv.), K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂ (2 mol%), CM-phos (4 mol%), Na₂CO₃ (12 mol%), Acetonitrile/Water.

  • Procedure: A mixture of the aryl chloride, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, CM-phos, and Na₂CO₃ in acetonitrile/water is heated at 70 °C for 18 hours. After cooling, the reaction mixture is worked up by extraction, and the product is isolated and purified.

Visualizing the Cyanation of Aryl Halides

Aryl_Cyanation aryl_halide Aryl Halide (Ar-X) aryl_nitrile Aryl Nitrile (Ar-CN) aryl_halide->aryl_nitrile cn_source Cyanide Source cn_source->aryl_nitrile catalyst Pd or Cu Catalyst catalyst->aryl_nitrile Catalytic Cycle

References

A Comparative Analysis of Catalysts for the Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile, a key intermediate in the development of various pharmaceutical compounds, is critically dependent on the catalytic system employed. The primary route to this compound involves the chemoselective reduction of the nitro group of its precursor, 2-(4-nitrophenyl)-2-methylpropanenitrile, without affecting the nitrile functionality. This guide provides a comparative overview of common catalytic systems for this transformation, supported by experimental data from analogous reactions, detailed experimental protocols, and workflow diagrams to aid in catalyst selection and process optimization.

Executive Summary

The catalytic hydrogenation of 2-(4-nitrophenyl)-2-methylpropanenitrile to this compound is most effectively achieved using heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in maximizing the yield of the desired aminonitrile while minimizing side reactions, such as the reduction of the nitrile group. Platinum-based catalysts also show potential for the selective reduction of aromatic nitro groups. This guide presents a comparative analysis of these catalysts, offering insights into their performance based on available literature for structurally similar compounds.

Data Presentation: Catalyst Performance Comparison

Due to the limited availability of direct comparative studies on 2-(4-nitrophenyl)-2-methylpropanenitrile, the following table summarizes the performance of various catalysts in the hydrogenation of analogous aromatic nitro compounds, particularly 4-nitrobenzonitrile, which serves as a close structural proxy.

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Selectivity to Amine (%)Reference
Raney Nickel 4-NitrobenzonitrileMethanolAmbientN/AN/AHighHigh (to 4-aminobenzonitrile)[1]
Raney Nickel 3-NitrobenzonitrileMethanolAmbientN/AN/AHighHigh (to 3-aminobenzonitrile)[1]
Raney Nickel 2-NitrobenzonitrileMethanolAmbientN/AHighLow (forms 2-aminobenzamide)[1]
10% Pd/C BenzonitrileWater/DCM306N/A10095 (to benzylamine)[2][3]
Pd/C(en) Alkenes/Alkynes with aryl nitrilesTHFN/AN/AN/AHighHigh (nitrile group preserved)[4]
0.2% Pt/TiO2 NitroarenesEthanol/WaterN/AN/A2HighComplete (for nitro group)[5]
MWCNT/MA@PC/Pt(II) 4-NitroanilineWater25N/A0.25>99>99[6]
Co/α-Al2O3 Aromatic NitrilesIsopropanol85-1305-40275-99High (to primary amines)[2]

Experimental Protocols

The following are representative experimental protocols for the catalytic hydrogenation of aromatic nitro compounds, which can be adapted for the synthesis of this compound.

Protocol 1: Hydrogenation using Raney Nickel

This protocol is adapted from studies on the hydrogenation of nitrobenzonitriles.[1]

Materials:

  • 2-(4-nitrophenyl)-2-methylpropanenitrile

  • Raney Nickel (slurry in water)

  • Methanol or Dioxane

  • Hydrogenation vessel (e.g., Parr apparatus)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, add 2-(4-nitrophenyl)-2-methylpropanenitrile and the chosen solvent (Methanol is generally preferred for higher selectivity to the amine).

  • Carefully add the Raney Nickel slurry under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading should be empirically determined but can start at 5-10% by weight of the substrate.

  • Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar).

  • Stir the reaction mixture vigorously at ambient temperature.

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general method for the chemoselective hydrogenation of nitro groups.

Materials:

  • 2-(4-nitrophenyl)-2-methylpropanenitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogenation vessel (e.g., flask with a hydrogen balloon or Parr apparatus)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve 2-(4-nitrophenyl)-2-methylpropanenitrile in the chosen solvent in a hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 1-5 mol% of the substrate) to the solution under an inert atmosphere.

  • Evacuate the vessel and backfill with hydrogen gas. This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a pressurized system.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC, GC, or HPLC.

  • Upon completion, purge the system with an inert gas.

  • Filter the mixture through a pad of filter aid to remove the Pd/C catalyst.

  • Rinse the filter pad with the solvent.

  • Concentrate the combined filtrate under reduced pressure to yield the product.

Mandatory Visualization

Catalytic Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge Reactor with 2-(4-nitrophenyl)-2-methylpropanenitrile and Solvent B Add Catalyst (e.g., Raney Ni or Pd/C) under Inert Atmosphere A->B C Seal and Purge Reactor with Nitrogen, then Hydrogen B->C D Pressurize with Hydrogen and Stir at Set Temperature C->D E Monitor Reaction Progress (TLC, GC, HPLC) D->E F Vent Hydrogen and Purge with Nitrogen E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify Product (Recrystallization/Chromatography) H->I

Caption: Experimental workflow for catalytic hydrogenation.

Logical Comparison of Catalysts

G Catalysts Catalyst Pd/C Raney Nickel Platinum Catalysts Pd_Attributes Pd/C Generally lower cost than Pt High activity for nitro reduction Good selectivity, can be modified Generally safe to handle Catalysts:pd->Pd_Attributes Ni_Attributes Raney Nickel Cost-effective Very high activity Selectivity depends on substrate and conditions Pyrophoric, requires careful handling Catalysts:ni->Ni_Attributes Pt_Attributes Platinum Catalysts Higher cost High activity Can offer high chemoselectivity Generally safe to handle Catalysts:pt->Pt_Attributes Performance Performance Attributes Cost-Effectiveness Activity Chemoselectivity Safety/Handling Pd_Attributes->Performance:cost Pd_Attributes->Performance:activity Pd_Attributes->Performance:selectivity Pd_Attributes->Performance:safety Ni_Attributes->Performance:cost Ni_Attributes->Performance:activity Ni_Attributes->Performance:selectivity Ni_Attributes->Performance:safety Pt_Attributes->Performance:cost Pt_Attributes->Performance:activity Pt_Attributes->Performance:selectivity Pt_Attributes->Performance:safety

Caption: Comparison of key catalyst attributes.

Proposed Catalytic Reduction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products Start 2-(4-nitrophenyl)-2-methylpropanenitrile Catalyst Catalyst (e.g., Pd, Ni, Pt) Start->Catalyst Adsorption of Nitro Group H2 H₂ (Hydrogen Gas) H2->Catalyst Adsorption and Dissociation of H₂ Product This compound Catalyst->Product Stepwise Reduction of Nitro Group Water H₂O Catalyst->Water Formation of Water Product->Catalyst Desorption of Product

Caption: Generalized pathway for catalytic hydrogenation.

References

The Strategic Application of 2-(4-Aminophenyl)-2-methylpropanenitrile in the Synthesis of Advanced Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of optimal building blocks is a critical step in the efficient synthesis of complex therapeutic agents. This guide provides a comprehensive literature review on the applications of 2-(4-Aminophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of advanced kinase inhibitors. Through a comparative analysis of synthetic routes, supported by experimental data, this document highlights the utility and performance of this compound against potential alternatives.

Core Application: A Crucial Intermediate for PI3K/mTOR Inhibitors

This compound serves as a pivotal building block in the synthesis of potent phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. Notably, it is a key precursor for the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate for NVP-BEZ235 derivatives.[1][2] The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology research.

Synthetic Pathway Analysis and Performance Comparison

The primary application of this compound is in the nucleophilic aromatic substitution reaction with a substituted quinoline. A key example is its reaction with 6-bromo-4-chloro-3-nitroquinoline to form the aforementioned NVP-BEZ235 intermediate.

To provide a clear comparison, this guide outlines the established synthetic route utilizing this compound and presents a hypothetical alternative pathway for the synthesis of the same key intermediate. This comparison allows for an objective evaluation of the advantages and potential drawbacks of each approach.

Table 1: Comparative Analysis of Synthetic Routes for 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

ParameterRoute 1: Utilizing this compoundHypothetical Alternative Route
Key Starting Materials This compound, 6-bromo-4-chloro-3-nitroquinoline4-amino-α,α-dimethylbenzeneacetonitrile hydrochloride, 6-bromo-4-chloro-3-nitroquinoline
Reaction Type Nucleophilic Aromatic Substitution (SNAr)SNAr with in-situ neutralization
Reported Yield 50%[2]Not Reported (Hypothetical)
Reaction Conditions Reflux in acetic acid[2]Base-mediated reaction
Advantages Direct coupling of the core aniline structure.Avoids the need for prior synthesis of the free base.
Disadvantages Requires synthesis of the aminophenyl precursor.Potential for side reactions due to the presence of additional reagents.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the synthesis of the key intermediate using this compound.

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Materials:

  • 6-bromo-4-chloro-3-nitroquinoline (11.2 mmol)

  • This compound (12.3 mmol)

  • Acetic acid (100 mL)

Procedure:

  • A mixture of 6-bromo-4-chloro-3-nitroquinoline (3.22 g, 11.2 mmol) in 100 mL of acetic acid is stirred for 1 hour at room temperature.[2]

  • This compound (2.44 g, 12.3 mmol) is added dropwise to the solution.[2]

  • The reaction mixture is then refluxed for 1 hour.[2]

  • After cooling, the mixture is filtered, and the filter cake is dried to obtain the product as a yellow solid.[2]

  • Yield: 2.3 g (50%).[2]

Visualizing the Synthetic and Signaling Pathways

To further elucidate the role of this compound, the following diagrams illustrate its application in synthesis and the biological pathway targeted by the final products.

G cluster_0 Synthesis of Key Intermediate A 2-(4-Aminophenyl)-2- methylpropanenitrile E 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile A->E Nucleophilic Aromatic Substitution B 6-bromo-4-chloro- 3-nitroquinoline B->E C Acetic Acid (Solvent/Catalyst) D Reflux C->D D->E PI3K_mTOR_Pathway cluster_1 PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes mTORC2 mTORC2 mTORC2->AKT activates Inhibitor NVP-BEZ235 Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

References

Cost-benefit analysis of different synthetic pathways for 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Efficiency, Cost, and Practicality.

The production of 2-(4-Aminophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds, can be approached through several synthetic routes. The selection of an optimal pathway is a critical decision in drug development and manufacturing, balancing factors such as yield, purity, cost-effectiveness, and environmental impact. This guide provides a comprehensive comparison of the most viable synthetic strategies for this compound, supported by available experimental data and detailed methodologies, to facilitate informed decision-making in a research and development setting.

At a Glance: Comparing Synthetic Pathways

A quantitative overview of the primary synthetic routes is presented below, offering a direct comparison of key performance indicators.

ParameterPathway 1: Reduction of Nitro-PrecursorPathway 2: Alkylation of Amino-Precursor
Method A: Stannous Chloride Reduction B: Catalytic Transfer Hydrogenation
Starting Material 2-Methyl-2-(4-nitrophenyl)propanenitrile2-Methyl-2-(4-nitrophenyl)propanenitrile
Key Reagents Stannous chloride dihydrate, Ethyl acetate10% Palladium on carbon, Ammonium formate
Reported Yield 89%High (specific data for this substrate is not readily available in literature, but is generally high for this type of reaction)
Reaction Conditions Room temperature, overnightMild conditions (e.g., reflux in methanol)
Purity & Purification High purity achievable with column chromatographyGenerally clean reaction, purification by crystallization or chromatography
Cost of Key Reagents ModerateCatalyst is expensive but can be recycled; hydrogen donor is relatively inexpensive
Environmental & Safety Use of tin salts can be environmentally problematic"Greener" alternative with recyclable catalyst and benign byproducts
Scalability Scalable, but waste disposal of tin byproducts can be a concernHighly scalable and suitable for industrial applications

In-Depth Analysis of Synthetic Pathways

Pathway 1: Reduction of 2-Methyl-2-(4-nitrophenyl)propanenitrile

This is the most prominently documented approach, starting from the readily available nitro-substituted precursor. The core of this pathway is the reduction of the aromatic nitro group to an amine.

This classical method offers high yields and straightforward execution at a laboratory scale.

Experimental Protocol:

  • Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).

  • Add stannous chloride dihydrate (15.86 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, quench the reaction and neutralize the acid by adding an aqueous solution of sodium carbonate until the mixture is alkaline.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9 v/v) as the eluent to afford this compound.[1]

Cost-Benefit Analysis:

  • Benefits: High reported yield (89%) and well-established, reliable procedure.[1] The reagents are common laboratory chemicals.

  • Drawbacks: The use of a large excess of stannous chloride results in significant tin-containing waste, which requires specialized and costly disposal procedures. This can be a major drawback for large-scale production due to environmental regulations.

A greener and more scalable alternative to tin-based reductions, employing a catalyst and a hydrogen donor.

Experimental Protocol (General):

  • In a round-bottom flask, dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of the substrate).

  • Add a hydrogen donor, such as ammonium formate (typically 3-5 equivalents), in portions.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Cost-Benefit Analysis:

  • Benefits: This method is considered more environmentally friendly as it avoids the use of heavy metals. The palladium catalyst, although expensive, can be recovered and reused, making it more economical for larger-scale synthesis. The reaction workup is generally simpler than the stannous chloride method.

Pathway 2: Direct Dimethylation of 4-Aminophenylacetonitrile

This pathway offers a more direct route, starting from a precursor that already contains the desired amino group.

Experimental Protocol (Hypothetical):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium amide (2.2 equivalents) in anhydrous liquid ammonia or an anhydrous ether solvent.

  • To this suspension, add a solution of 4-aminophenylacetonitrile (1.0 equivalent) in the same anhydrous solvent dropwise at a low temperature (e.g., -33°C for liquid ammonia or 0°C for ether).

  • After the addition is complete, stir the mixture for a period to ensure complete deprotonation of the benzylic position.

  • Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition of methyl iodide, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to separate the desired dimethylated product from unreacted starting material, the mono-methylated byproduct, and any N-methylated byproducts.

Cost-Benefit Analysis:

  • Benefits: This route is more atom-economical as it starts from a molecule closer in structure to the final product.

  • Drawbacks: This pathway is currently hypothetical for this specific substrate and lacks direct experimental validation in the literature. The use of a strong base like sodium amide requires strictly anhydrous conditions and careful handling. Methyl iodide is toxic, volatile, and its use is often regulated. A significant challenge would be achieving selective C,C-dimethylation without competing N-methylation of the amino group or stopping at the mono-methylated stage. This would likely necessitate protection of the amino group, adding extra steps to the synthesis and reducing the overall efficiency.

Visualizing the Synthetic Workflows

To better illustrate the procedural flow of the more established synthetic pathways, the following diagrams have been generated.

cluster_0 Pathway 1A: Stannous Chloride Reduction start_A Start: 2-Methyl-2-(4-nitrophenyl)propanenitrile react_A Dissolve in Ethyl Acetate Add SnCl2·2H2O start_A->react_A stir_A Stir at Room Temperature (Overnight) react_A->stir_A quench_A Neutralize with Na2CO3 (aq) stir_A->quench_A extract_A Separate Organic Layer Wash and Dry quench_A->extract_A concentrate_A Concentrate under Reduced Pressure extract_A->concentrate_A purify_A Silica Gel Column Chromatography concentrate_A->purify_A end_A End Product: this compound purify_A->end_A

Figure 1: Workflow for the Stannous Chloride Reduction Pathway.

cluster_1 Pathway 1B: Catalytic Transfer Hydrogenation start_B Start: 2-Methyl-2-(4-nitrophenyl)propanenitrile react_B Dissolve in Solvent (e.g., Methanol) Add 10% Pd/C and Ammonium Formate start_B->react_B reflux_B Reflux Reaction Mixture react_B->reflux_B filter_B Cool and Filter to Remove Catalyst reflux_B->filter_B concentrate_B Concentrate Filtrate filter_B->concentrate_B purify_B Purify (Recrystallization or Chromatography) concentrate_B->purify_B end_B End Product: this compound purify_B->end_B

Figure 2: Workflow for the Catalytic Transfer Hydrogenation Pathway.

Logical Framework for Pathway Selection

The decision-making process for selecting the optimal synthetic route involves a trade-off between several key factors.

cluster_criteria Evaluation Criteria cluster_pathways Synthetic Pathways center Optimal Synthetic Pathway Selection yield Yield & Purity center->yield cost Cost of Reagents & Waste Disposal center->cost safety Safety & Environmental Impact center->safety scalability Scalability & Robustness center->scalability path1A Pathway 1A: Stannous Chloride Reduction yield->path1A High (89%) path1B Pathway 1B: Catalytic Transfer Hydrogenation yield->path1B Expected to be High path2 Pathway 2: Direct Dimethylation yield->path2 Uncertain, potential for byproducts cost->path1A Moderate reagents, high waste cost cost->path1B High initial catalyst cost, recyclable cost->path2 High cost of methyl iodide safety->path1A Moderate, tin waste safety->path1B Good, 'greener' option safety->path2 Poor, toxic and reactive reagents scalability->path1A Moderate, waste is a concern scalability->path1B Excellent scalability->path2 Challenging

Figure 3: Decision Matrix for Synthetic Pathway Selection.

Conclusion and Recommendations

Based on the available data, the reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile stands out as the most viable and well-documented strategy for the synthesis of this compound.

For laboratory-scale synthesis where high yield is paramount and waste disposal is manageable, the stannous chloride reduction method (Pathway 1A) is a reliable choice.

For larger-scale production and applications where environmental impact and process sustainability are critical considerations, catalytic transfer hydrogenation (Pathway 1B) is the recommended approach. Although it requires an initial investment in a palladium catalyst, its recyclability, coupled with a cleaner reaction profile and simpler workup, makes it a more economical and responsible choice in the long run.

The direct dimethylation of 4-aminophenylacetonitrile (Pathway 2) remains a theoretically attractive but practically undeveloped route. Significant research would be required to address the challenges of selectivity and to develop a robust and high-yielding protocol.

Ultimately, the choice of synthetic pathway will depend on the specific priorities of the research or manufacturing campaign, including the scale of production, budget constraints, and environmental and safety regulations.

References

Safety Operating Guide

Proper Disposal of 2-(4-Aminophenyl)-2-methylpropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-(4-Aminophenyl)-2-methylpropanenitrile as a hazardous waste. This compound is a skin, eye, and respiratory irritant and is classified as a dangerous good for transport. Adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Safety and Hazard Profile

GHS Hazard Classifications:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Due to the lack of comprehensive quantitative toxicity data, a conservative approach to handling and disposal is strongly recommended.

Parameter Value Source
Oral LD50 (Rat) Data not availableN/A
Dermal LD50 (Rabbit) Data not availableN/A
Inhalation LC50 (Rat) Data not availableN/A
Aquatic Toxicity Data not availableN/A

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.

1. Waste Identification and Segregation:

  • Waste Characterization: Based on its chemical structure as an organic nitrile and its irritant properties, this compound should be classified as a hazardous waste. While a specific RCRA waste code has not been assigned, it may fall under a generic code for toxic organic compounds depending on the specific formulation and any contaminants. Consultation with your institution's Environmental Health and Safety (EHS) department is essential for accurate waste code assignment.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids or bases, which could lead to hazardous reactions.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this chemical waste, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

3. Waste Collection and Labeling:

  • Containers: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Ensure secondary containment is in place to prevent the spread of material in case of a leak.

5. Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal. This document tracks the waste from its point of generation to its final destination.

Experimental Protocols Referenced

The disposal procedures outlined are based on standard laboratory safety protocols and hazardous waste management principles as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Secure Hazardous Waste Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Licensed Hazardous Waste Contractor Disposes of Waste manifest->disposal end End: Proper Disposal Complete disposal->end

Essential Safety and Operational Guidance for Handling 2-(4-Aminophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Aminophenyl)-2-methylpropanenitrile (CAS No. 115279-57-7). Given the limited specific toxicological data for this compound, a cautious and conservative approach to safety is paramount. The following procedures are based on the known hazards of its chemical class, including aromatic amines and nitriles.

Hazard and Exposure Data

As specific occupational exposure limits (OELs) for this compound have not been established, it is essential to handle this compound with a high degree of caution.[1][2] The hazard information is derived from safety data sheets and the toxicological profiles of related compounds.

ParameterData/InformationSource / Rationale
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Safety Data Sheets for this compound and related compounds.[2]
Occupational Exposure Limits (OELs) Not established. Handle as a potent compound with unknown long-term effects.No specific OELs found from OSHA, NIOSH, or ACGIH.[1][2] A risk-based approach is necessary.[3][4][5]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.Inferred from the physical state (solid) and GHS hazard statements.[3]
Toxicological Profile of Related Compounds Aromatic amines can be toxic and some are carcinogenic.[6][7] Nitriles can release cyanide upon metabolism, leading to systemic toxicity.[8][9][10]General knowledge of the chemical classes to which this compound belongs.

Personal Protective Equipment (PPE) Selection Workflow

A systematic approach to PPE selection is critical when working with compounds of unknown toxicity. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering and Administrative Controls Assess_Experiment Assess Experimental Procedure (Scale, Duration, Temperature) Review_SDS Review Safety Data Sheet (Hazards, Physical Properties) Assess_Experiment->Review_SDS Evaluate_Exposure Evaluate Potential Exposure Routes (Inhalation, Dermal, Ocular) Review_SDS->Evaluate_Exposure Hand Hand Protection Evaluate_Exposure->Hand Dermal Risk Eye_Face Eye and Face Protection Evaluate_Exposure->Eye_Face Splash/Dust Risk Fume_Hood Use in a certified Chemical Fume Hood Evaluate_Exposure->Fume_Hood Inhalation Risk Respiratory Respiratory Protection Body Body Protection Hand->Body Eye_Face->Body SOP Develop a Standard Operating Procedure (SOP) Body->SOP Fume_Hood->Respiratory Perform_Work Perform_Work SOP->Perform_Work Proceed with Caution

Caption: PPE Selection Workflow for this compound.

Detailed PPE and Handling Protocols

Respiratory Protection

Due to the risk of respiratory irritation and the unknown inhalation toxicity, all work with solid this compound that could generate dust, or with solutions that could form aerosols, must be conducted in a certified chemical fume hood.

  • For handling powders: A NIOSH-approved N95 or P100 particulate respirator is recommended, even within a fume hood, to minimize exposure during weighing and transfer operations.[11][12]

  • For handling solutions: If there is a risk of aerosol generation, an air-purifying respirator with organic vapor cartridges and particulate filters (combination cartridges) should be considered.[13][14]

Hand Protection

Given that this compound is an aromatic amine and can cause skin irritation, selection of appropriate gloves is critical. Direct skin contact must be avoided.

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact.[15] For prolonged handling or when immersion is possible, heavier-duty gloves should be used. Given that some aromatic compounds can degrade nitrile, consider double-gloving or using gloves with better resistance to aromatic compounds, such as Viton™ or neoprene, for extended tasks.[16][17]

  • Glove Thickness: A minimum thickness of 4-8 mil is recommended for disposable nitrile gloves.[18]

  • Important Practice: Gloves must be inspected for tears or punctures before use. Contaminated gloves should be removed immediately using a technique that avoids skin contact with the outer surface, and hands should be washed thoroughly. Never reuse disposable gloves.[15]

Eye and Face Protection

To protect against dust particles and potential splashes of solutions, appropriate eye and face protection is mandatory.

  • Standard Use: Safety glasses with side shields are the minimum requirement.

  • Splash Hazard: Chemical splash goggles should be worn when there is a risk of splashing.

  • High-Risk Operations: A face shield worn over safety glasses or goggles is recommended when handling larger quantities or during procedures with a high potential for splashes or aerosol generation.

Body Protection

Protective clothing must be worn to prevent skin contamination.

  • A lab coat is required for all laboratory work.

  • For tasks with a higher risk of spills or splashes, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Ensure that clothing is made of a material that is resistant to the solvents being used.

Operational Plan: Safe Handling Procedures

  • Preparation: Before starting any work, ensure that a current Safety Data Sheet (SDS) is accessible. A designated work area within a chemical fume hood should be prepared and all necessary PPE should be readily available.

  • Weighing and Transfer: Handle the solid compound in a fume hood to minimize inhalation of dust. Use a low-flow exhaust or a balance shield to prevent dispersal of the powder.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, do so in a well-ventilated area within the fume hood, using appropriate heating equipment (e.g., a heating mantle with a stirrer).

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh paper, gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any sharps contaminated with this chemical must be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[19] Uncontaminated nitrile gloves may be recyclable depending on local programs, but any gloves that have come into contact with this chemical must be disposed of as hazardous waste.[20]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.